molecular formula C7H13NO2 B1337775 1-(4-Hydroxypiperidin-1-yl)ethanone CAS No. 4045-22-1

1-(4-Hydroxypiperidin-1-yl)ethanone

Cat. No.: B1337775
CAS No.: 4045-22-1
M. Wt: 143.18 g/mol
InChI Key: KZPIFQYDCVCSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxypiperidin-1-yl)ethanone (CAS 4045-22-1) is a versatile heterocyclic building block of significant interest in organic synthesis and pharmaceutical research . Its molecular structure, featuring a piperidine ring—a common motif in many active pharmaceutical ingredients—adorned with both a hydroxyl group and a reactive ethanone moiety, provides a rich platform for diverse chemical transformations . This combination allows researchers to utilize the compound as a key precursor for constructing more complex molecules with potential novel biological activities or material properties . The primary application of this compound lies in its role as a crucial intermediate in medicinal chemistry. Its synthetic accessibility and chemical versatility make it a valuable starting point in drug discovery programs, particularly for the development of specialized pharmaceutical agents . Research has highlighted the potential of its derivatives, especially in the context of antibacterial research, where studies into structure-activity relationships have shown promising results for new antimicrobial agents . Furthermore, the compound is categorized among intermediates used for dermatological agents, underscoring its utility in specific therapeutic areas . With a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, it is typically supplied as a solid for laboratory use . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use, and is not intended for human or animal consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPIFQYDCVCSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444253
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-22-1
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone, a key intermediate in pharmaceutical development. This document details established synthetic protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound, also known as 1-acetyl-4-hydroxypiperidine, is a valuable building block in the synthesis of various biologically active molecules. Its synthesis primarily involves the N-acetylation of 4-hydroxypiperidine. This guide explores common and effective methods for this transformation.

Synthetic Pathways

The most prevalent method for the synthesis of this compound is the acetylation of the secondary amine of 4-hydroxypiperidine. This can be achieved using various acetylating agents, with acetyl chloride and acetic anhydride being the most common.

Below is a general reaction scheme for this transformation:

G cluster_reactants Reactants cluster_product Product reactant1 4-Hydroxypiperidine product This compound reactant1->product Base, Solvent reactant2 Acetylating Agent (e.g., Acetyl Chloride or Acetic Anhydride) reactant2->product

Caption: General reaction for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Several protocols for the synthesis of this compound have been reported. This section details some of the key methods and summarizes their quantitative data.

Method 1: Acetylation using Acetyl Chloride

This method utilizes acetyl chloride as the acetylating agent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

  • Experimental Protocol:

    • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base like triethylamine.

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride to the cooled solution.

    • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Perform an aqueous work-up to remove salts and impurities.

    • Dry the organic layer, and evaporate the solvent to yield the product.

Method 2: Acetylation using Acetic Anhydride

Acetic anhydride is another effective acetylating agent. This reaction can be performed in the presence of a base or neat.

  • Experimental Protocol:

    • Dissolve 4-hydroxypiperidine in a suitable solvent such as pyridine or an alcohol-water mixture.[1][2]

    • Add acetic anhydride to the solution.[1][2]

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction (e.g., with methanol if pyridine is the solvent).[2]

    • Remove the solvent under reduced pressure and perform an appropriate work-up to isolate the product. A Chinese patent suggests a yield of over 80% using an alcohol-water solvent with an alkali and acetic anhydride.[1]

Table 1: Comparison of Synthesis Protocols

ParameterMethod 1: Acetyl ChlorideMethod 2: Acetic Anhydride
Starting Material 4-Hydroxypiperidine4-Hydroxypiperidine
Reagent Acetyl chlorideAcetic anhydride
Base TriethylaminePyridine or other alkali
Solvent DichloromethanePyridine or Alcohol-Water
Typical Yield >80% (reported for a similar synthesis)[1]High
Purity HighHigh

Note: The yields and purities are based on typical outcomes for these types of reactions as specific comparative data from a single source was not available in the search results.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

G A Reaction Setup (Reactants, Solvent, Base) B Addition of Acetylating Agent (Controlled Temperature) A->B C Reaction Monitoring (e.g., TLC) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized experimental workflow for synthesis and purification.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. Typical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) groups.

Table 2: Expected Analytical Data

AnalysisExpected Results
¹H NMR Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the hydroxyl proton.
¹³C NMR Resonances for the acetyl carbonyl carbon, the acetyl methyl carbon, and the carbons of the piperidine ring.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
IR Spectroscopy Characteristic absorption bands for the O-H stretch and the C=O stretch of the amide.

Safety Considerations

  • Acetyl chloride and acetic anhydride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Pyridine and dichloromethane are toxic and volatile. Ensure adequate ventilation.

  • Always follow standard laboratory safety procedures when conducting these experiments.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-hydroxypiperidine is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The presence of both a hydrophilic hydroxyl group and a polar acetyl moiety on the piperidine ring imparts a unique set of physicochemical characteristics to the molecule. These properties are critical in the context of drug design and development, influencing factors such as solubility, permeability, metabolic stability, and target binding. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-acetyl-4-hydroxypiperidine, supported by available data and methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-acetyl-4-hydroxypiperidine are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on predictive models and should be considered as such.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
CAS Number 4045-22-1[1][2]
Appearance White to off-white solid[1]
Melting Point 70-73 °C[1]
Boiling Point 143-145 °C[1]
Density (Predicted) 1.138 ± 0.06 g/cm³[1]
pKa (Predicted) 14.47 ± 0.20[1]
LogP (Predicted) -0.8[3]
Solubility No quantitative data available. Expected to be soluble in water and polar organic solvents.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized yet detailed methodologies for key experiments.

Synthesis of 1-Acetyl-4-hydroxypiperidine

The synthesis of 1-acetyl-4-hydroxypiperidine is typically achieved through the N-acetylation of 4-hydroxypiperidine.

Reaction:

4-Hydroxypiperidine 4-Hydroxypiperidine 1-Acetyl-4-hydroxypiperidine 1-Acetyl-4-hydroxypiperidine 4-Hydroxypiperidine->1-Acetyl-4-hydroxypiperidine Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->1-Acetyl-4-hydroxypiperidine Acetic Acid Acetic Acid

Figure 1: Synthesis of 1-Acetyl-4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir.

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-acetyl-4-hydroxypiperidine.

Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is a standard approach for the experimental determination of LogP.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare octanol-saturated water and water-saturated octanol. Prepare octanol-saturated water and water-saturated octanol. Dissolve a known amount of 1-acetyl-4-hydroxypiperidine in one phase. Dissolve a known amount of 1-acetyl-4-hydroxypiperidine in one phase. Prepare octanol-saturated water and water-saturated octanol.->Dissolve a known amount of 1-acetyl-4-hydroxypiperidine in one phase. Add the second phase to create a biphasic system. Add the second phase to create a biphasic system. Dissolve a known amount of 1-acetyl-4-hydroxypiperidine in one phase.->Add the second phase to create a biphasic system. Shake the mixture vigorously to allow for partitioning. Shake the mixture vigorously to allow for partitioning. Add the second phase to create a biphasic system.->Shake the mixture vigorously to allow for partitioning. Allow the phases to separate completely. Allow the phases to separate completely. Shake the mixture vigorously to allow for partitioning.->Allow the phases to separate completely. Carefully sample both the aqueous and octanol layers. Carefully sample both the aqueous and octanol layers. Allow the phases to separate completely.->Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). Carefully sample both the aqueous and octanol layers.->Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). Calculate LogP = log([Concentration in Octanol] / [Concentration in Water]). Calculate LogP = log([Concentration in Octanol] / [Concentration in Water]). Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).->Calculate LogP = log([Concentration in Octanol] / [Concentration in Water]).

Figure 2: Shake-Flask Method for LogP Determination.

Stability and Reactivity

While specific stability and reactivity data for 1-acetyl-4-hydroxypiperidine are not extensively documented in publicly available literature, some general characteristics can be inferred based on its structure.

  • Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, the ester-like amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The hydroxyl group may be prone to oxidation.

  • Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification. The amide nitrogen is generally less reactive than a free amine due to the electron-withdrawing effect of the acetyl group.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The spectrum would be expected to show signals corresponding to the acetyl methyl protons, the piperidine ring protons (which would likely appear as complex multiplets), and the hydroxyl proton. The chemical shifts of the piperidine protons adjacent to the nitrogen would be influenced by the acetyl group.

  • ¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the five distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands:

  • A broad O-H stretching band for the hydroxyl group (around 3300-3500 cm⁻¹).

  • A strong C=O stretching band for the amide carbonyl group (around 1630-1660 cm⁻¹).

  • C-H stretching bands for the aliphatic protons on the piperidine ring and the acetyl group (around 2850-3000 cm⁻¹).

  • C-N stretching of the amide (around 1250-1350 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (143.18). Common fragmentation patterns would likely involve the loss of the acetyl group, water from the hydroxyl group, and fragmentation of the piperidine ring.

Conclusion

1-Acetyl-4-hydroxypiperidine possesses a combination of functional groups that result in a distinct set of physicochemical properties. This technical guide has summarized the available data and provided standardized methodologies for the determination of its key characteristics. For drug development professionals, a thorough understanding and experimental validation of these properties are paramount for the successful design and optimization of novel therapeutic agents incorporating this versatile chemical scaffold. Further experimental studies are warranted to provide a more complete and quantitative profile of this compound.

References

In-Depth Technical Guide to 1-(4-Hydroxypiperidin-1-yl)ethanone (CAS 4045-22-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(4-Hydroxypiperidin-1-yl)ethanone, a key building block in medicinal chemistry and drug development. This document outlines its physicochemical properties, detailed analytical methodologies, and a representative synthesis protocol.

Chemical Identity and Physicochemical Properties

This compound, also known as N-acetyl-4-hydroxypiperidine, is a heterocyclic compound featuring a piperidine ring N-acetylated at position 1 and hydroxylated at position 4. This bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4045-22-1[1][2][3]
Molecular Formula C₇H₁₃NO₂[1][2][3]
Molecular Weight 143.18 g/mol [1][2]
Appearance White to off-white crystalline powder or solid[No specific citation found]
Melting Point 70-73 °C[No specific citation found]
Boiling Point 143-145 °C[No specific citation found]
Solubility Soluble in water and polar organic solvents.[No specific citation found]
Density Predicted: 1.138 ± 0.06 g/cm³[No specific citation found]

Synthesis Protocol

A common and straightforward method for the synthesis of this compound is the acetylation of 4-hydroxypiperidine. The following protocol is a representative example of this synthetic route.

Experimental Protocol: Acetylation of 4-Hydroxypiperidine

Materials:

  • 4-Hydroxypiperidine

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • An inert solvent (e.g., dichloromethane, tetrahydrofuran)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine in the chosen inert solvent.

  • Cool the solution in an ice bath (0-5 °C).

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

G cluster_synthesis Synthesis Reactants 4-Hydroxypiperidine + Acetylating Agent Reaction Acetylation Reaction (Base, Solvent) Workup Aqueous Workup & Extraction Purification Purification (Recrystallization) Product This compound

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The piperidine scaffold is a common motif in many biologically active molecules, and the hydroxyl and acetyl groups on this intermediate provide convenient handles for further chemical modifications. Its use is prevalent in the development of therapeutics targeting the central nervous system, as well as in the creation of other classes of drugs.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the characterization of this compound. Researchers are encouraged to consult the primary literature and supplier documentation for the most detailed and up-to-date information.

References

The Biological Significance of N-Acetyl-4-hydroxypiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development

N-Acetyl-4-hydroxypiperidine, a synthetically accessible heterocyclic compound, serves as a crucial building block in the development of a diverse array of biologically active molecules. While direct pharmacological data on N-acetyl-4-hydroxypiperidine itself is limited, its true significance lies in the potent and specific activities of the compounds derived from its core structure. This technical guide provides a comprehensive overview of the biological activities of key drug classes synthesized from N-acetyl-4-hydroxypiperidine and its close analog, 4-hydroxypiperidine. The guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

N-Acetyl-4-hydroxypiperidine as a Versatile Synthetic Intermediate

The N-acetyl-4-hydroxypiperidine scaffold offers medicinal chemists a valuable platform for generating molecular diversity. The acetyl group provides a stable protecting group for the piperidine nitrogen, while the hydroxyl group at the 4-position serves as a versatile handle for further functionalization through etherification, esterification, or oxidation followed by reductive amination. This allows for the systematic modification of physicochemical properties and the introduction of pharmacophoric elements to target a wide range of biological receptors and enzymes.

Key Therapeutic Areas and Bioactive Derivatives

Derivatives of N-acetyl-4-hydroxypiperidine have demonstrated significant potential in several therapeutic areas, including oncology, neuropharmacology, and pain management. This guide will focus on three prominent classes of bioactive compounds:

  • Glutaminase (GAC) Inhibitors: Targeting cancer metabolism.

  • Histamine H3 Receptor Antagonists: Modulating neurotransmitter release in the central nervous system.

  • Analgesics: Acting on opioid receptors for pain relief.

Glutaminase (GAC) Inhibitors for Cancer Therapy

Glutaminase is a key enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate, which fuels the tricarboxylic acid (TCA) cycle and supports cell growth and proliferation. Allosteric inhibitors of GAC, such as those derived from a 4-hydroxypiperidine spacer, represent a promising strategy for anticancer therapy.

Quantitative Data: GAC Inhibitor Potency
Compound IDTargetIC50 (µM)Cell-Based Assay (MDA-MB-231) IC50 (µM)
UPGL00019 GAC0.0420.025
Experimental Protocol: In Vitro Glutaminase Assay

This protocol describes a dual-enzyme assay to determine the inhibitory activity of compounds against recombinant human glutaminase (GAC).

Materials:

  • Recombinant human GAC

  • Assay Buffer A: 50 mM Tris-acetate (pH 8.6), 100 mM Potassium phosphate, 0.2 mM EDTA

  • L-Glutamine solution (200 mM)

  • 0.6 M HCl

  • Assay Mix B: 3.7 U Glutamate dehydrogenase, 160 mM Tris-acetate (pH 9.4), 400 mM Hydrazine, 5 mM ADP, 2 mM NAD+

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Incubation: In a 96-well plate, incubate 10 µL of the test compound (dissolved in DMSO) with 80 µL of Assay Mixture A (containing 1 µM recombinant GAC) for 2 hours at room temperature (24°C).

  • Reaction Initiation: Add 10 µL of 200 mM L-glutamine to each well and incubate for 20 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 0.6 M HCl.

  • Glutamate Detection: Incubate the reaction mixture for 30 minutes at room temperature with 100 µL of Assay Mix B.

  • Data Acquisition: Measure the absorbance at 340 nm using a microplate reader. The increase in absorbance corresponds to the production of NADH, which is proportional to the amount of glutamate formed.

Signaling Pathway: GAC in Cancer Metabolism

GAC_Pathway Glutamine Glutamine GAC Glutaminase (GAC) Glutamine->GAC Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle UPGL00019 UPGL00019 (4-Hydroxypiperidine Derivative) UPGL00019->GAC GAC->Glutamate

GAC's role in cancer cell metabolism and its inhibition.

Histamine H3 Receptor Antagonists for Neurological Disorders

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive and sleep disorders.

Quantitative Data: H3 Receptor Antagonist Activity
Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (pA2)
ADS-003 Human H3 Receptor12.58.47
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human H3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Clobenpropit (10 µM).

  • Test compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in Assay Buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NAMH (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add clobenpropit.

  • Incubation: Incubate the plate for 2 hours at 25°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold Assay Buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Histamine H3 Receptor

H3R_Signaling Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Gi_o Gi/o Protein H3R->Gi_o AC Adenylyl Cyclase Gi_o->AC Neurotransmitter_Release Neurotransmitter Release Inhibition Gi_o->Neurotransmitter_Release cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA H3R_Antagonist H3R Antagonist (e.g., ADS-003) H3R_Antagonist->H3R Mu_Opioid_Pathway Opioid_Agonist Opioid Agonist (e.g., Pethidine Analog) MOR µ-Opioid Receptor Opioid_Agonist->MOR Gi_o Gi/o Protein MOR->Gi_o AC Adenylyl Cyclase Gi_o->AC Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) Gi_o->Ion_Channels cAMP cAMP AC->cAMP ATP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Unveiling the Role of 1-(4-Hydroxypiperidin-1-yl)ethanone: A Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

While a specific, direct mechanism of action for 1-(4-Hydroxypiperidin-1-yl)ethanone is not documented in publicly available scientific literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of a wide array of pharmacologically active compounds. This technical guide explores the current understanding of this compound, focusing on its application in the development of molecules with therapeutic potential and the biological activities associated with its structural class, the piperidin-4-ones.

The Chemical Identity of this compound

This compound, with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , is a heterocyclic compound. Its structure features a piperidine ring, a core scaffold in many biologically active molecules, substituted with a hydroxyl group at the 4-position and an acetyl group on the nitrogen atom. This arrangement of functional groups makes it a valuable building block in medicinal chemistry, allowing for further chemical modifications to generate diverse molecular architectures.

A Precursor to Pharmacologically Active Agents

The primary role of this compound is as a starting material or intermediate in the synthesis of more complex molecules. The piperidine moiety is a common feature in many approved drugs and investigational compounds, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for interacting with various biological targets.

Derivatives of this compound are explored in the development of a range of therapeutics. For instance, the piperidine ring system is a key component in molecules targeting the central nervous system, as well as in antiviral and anticancer agents.

The Broader Significance of Piperidin-4-ones

The structural class to which this compound belongs, the piperidin-4-ones, are recognized as important pharmacophores.[1] These molecules serve as versatile intermediates for creating compounds with a variety of biological activities, including:

  • Anticancer Properties: The piperidin-4-one scaffold has been utilized in the synthesis of compounds with potential anticancer effects.

  • Anti-HIV Activity: This chemical class has also been a foundation for the development of agents aimed at inhibiting the human immunodeficiency virus (HIV).[1]

The adaptability of the piperidin-4-one nucleus allows medicinal chemists to modify its structure to optimize interactions with specific biological receptors and enzymes, thereby fine-tuning the pharmacological profile of the resulting compounds.[1]

Illustrative Synthetic Pathway

The following diagram illustrates the conceptual role of this compound as a building block in a generalized synthetic workflow for creating more complex, potentially bioactive molecules.

G A This compound (Starting Material) B Chemical Modification (e.g., substitution, coupling reaction) A->B C Intermediate Compound B->C D Further Synthetic Steps C->D E Final Bioactive Compound D->E

Caption: Synthetic utility of this compound.

Conclusion

References

Solubility Profile of 1-(4-Hydroxypiperidin-1-yl)ethanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Hydroxypiperidin-1-yl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the qualitative solubility of the compound in various organic solvents based on its structural features and by drawing parallels with similar molecules. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise quantitative solubility data tailored to their specific laboratory conditions and research needs. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, facilitating informed solvent selection for synthesis, purification, and formulation processes.

Introduction

This compound, also known as N-acetyl-4-hydroxypiperidine, is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a polar hydroxyl group and an acetylated amine, imparts a unique solubility profile that is critical for its application in various chemical processes. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating drug delivery systems. This guide aims to provide a foundational understanding of its solubility and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in predicting its solubility behavior.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance White to off-white crystalline solid
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 40.5 Ų

Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with alcohol solvents.
Ketones AcetoneHighThe polar carbonyl group of acetone can interact favorably with the polar functionalities of the solute.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents can engage in dipole-dipole interactions.
Ethers Tetrahydrofuran (THF)ModerateThe ether oxygen can act as a hydrogen bond acceptor.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are strong hydrogen bond acceptors and can effectively solvate the molecule.
Nonpolar Solvents Hexane, TolueneLowThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed glass dishes or aluminum pans

  • Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G Experimental Workflow for Gravimetric Solubility Determination prep 1. Preparation Add excess solute to a known mass of solvent. equil 2. Equilibration Agitate at constant temperature for 24-48h. prep->equil sep 3. Separation Allow to settle, then filter the supernatant. equil->sep meas 4. Measurement Weigh a precise aliquot of the clear filtrate. sep->meas evap 5. Evaporation Evaporate the solvent completely. meas->evap calc 6. Calculation Determine the mass of dissolved solute and calculate solubility. evap->calc

Caption: Workflow for determining equilibrium solubility.

Detailed Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle. Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove any particulate matter.

  • Measurement: Accurately weigh a pre-weighed glass dish. Transfer a precise mass of the clear filtrate into the dish and record the total mass.

  • Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator. Continue drying until a constant mass is achieved.

  • Calculation:

    • Mass of filtrate = (Mass of dish + filtrate) - (Mass of dish)

    • Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of dish)

    • Mass of solvent in filtrate = (Mass of filtrate) - (Mass of dissolved solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in filtrate) * 100

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are important to consider when designing experiments and interpreting data.

G Key Factors Influencing Solubility solubility Solubility temp Temperature temp->solubility pressure Pressure pressure->solubility solvent Solvent Polarity solvent->solubility solute Solute Crystal Form solute->solubility

Caption: Key factors affecting solubility.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

  • Solvent Polarity: As predicted, the polarity of the solvent plays a critical role. Polar protic and aprotic solvents are expected to be effective in dissolving this compound.

  • Crystal Form: The crystalline structure (polymorphism) of the solute can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its physicochemical properties suggest a high affinity for polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable experimental protocol. By understanding the predicted solubility profile and the factors influencing it, researchers can make more informed decisions regarding solvent selection, leading to improved outcomes in their research and development endeavors.

Spectroscopic Profile of 1-Acetyl-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetyl-4-hydroxypiperidine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of a documented synthesis protocol, analysis of spectroscopic data from closely related compounds, and general experimental protocols applicable to the characterization of this molecule. This approach allows for a robust estimation and understanding of its spectral characteristics.

Synthesis of 1-Acetyl-4-hydroxypiperidine

A reported synthesis of 1-acetyl-4-hydroxypiperidine involves the acetylation of 4-hydroxypiperidine. The following protocol is based on a procedure described for the synthesis of 1-acetylpiperidin-4-ol.

Reaction Scheme:

Experimental Protocol:

4-Hydroxypiperidine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled, and a base, for instance, triethylamine, is added. Acetyl chloride is then added dropwise to the mixture. After the reaction is complete, the product, 1-acetyl-4-hydroxypiperidine, can be purified using techniques like silica gel chromatography.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The ¹H NMR spectrum of 1-acetyl-4-hydroxypiperidine is expected to show distinct signals corresponding to the acetyl group and the piperidine ring protons. The presence of the acetyl group will cause a downfield shift of the protons on the nitrogen-adjacent carbons.

  • -CH₃ (acetyl): A sharp singlet is anticipated around δ 2.1 ppm.

  • -CH (piperidine ring, C4): A multiplet is expected in the region of δ 3.8-4.0 ppm for the proton attached to the carbon bearing the hydroxyl group.

  • -CH₂ (piperidine ring, C2, C6): Due to the influence of the acetyl group, the axial and equatorial protons adjacent to the nitrogen will be diastereotopic and are expected to resonate as complex multiplets at approximately δ 3.0-3.8 ppm.

  • -CH₂ (piperidine ring, C3, C5): The protons on these carbons will likely appear as multiplets in the range of δ 1.4-2.0 ppm.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

The ¹³C NMR spectrum will reflect the carbon framework of the molecule.

  • C=O (acetyl): A peak is expected in the downfield region, around δ 169-171 ppm.

  • -CH₃ (acetyl): A signal for the methyl carbon should appear in the upfield region, around δ 21-22 ppm.

  • -CH (piperidine ring, C4): The carbon attached to the hydroxyl group is anticipated to resonate at approximately δ 65-70 ppm.

  • -CH₂ (piperidine ring, C2, C6): These carbons, being adjacent to the nitrogen, will be shifted downfield compared to unsubstituted piperidine, likely appearing in the δ 40-50 ppm range.

  • -CH₂ (piperidine ring, C3, C5): These carbons are expected to have chemical shifts in the range of δ 30-35 ppm.

Table 1: Predicted NMR Spectroscopic Data for 1-Acetyl-4-hydroxypiperidine

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
-C(O)CH₃2.1 (s, 3H)21.5
C=O-170.0
H-43.8-4.0 (m, 1H)-
C-4-67.0
H-2, H-63.0-3.8 (m, 4H)-
C-2, C-6-45.0
H-3, H-51.4-2.0 (m, 4H)-
C-3, C-5-32.0
Infrared (IR) Spectroscopy

The IR spectrum of 1-acetyl-4-hydroxypiperidine will be characterized by the presence of key functional groups.

  • O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Absorptions for the alkyl C-H stretching will be observed in the 2850-3000 cm⁻¹ range.

  • C=O stretch (amide I): A strong, sharp absorption band characteristic of the tertiary amide carbonyl group should appear around 1630-1650 cm⁻¹.

  • C-N stretch: This vibration is expected in the 1200-1350 cm⁻¹ region.

  • C-O stretch: An absorption corresponding to the C-O single bond of the alcohol will likely be present in the 1050-1150 cm⁻¹ range.

Table 2: Predicted IR Spectroscopic Data for 1-Acetyl-4-hydroxypiperidine

Functional Group Vibrational Mode Predicted Absorption (cm⁻¹)
HydroxylO-H Stretch3200-3600 (broad)
AlkylC-H Stretch2850-3000
AmideC=O Stretch (Amide I)1630-1650 (strong)
AmineC-N Stretch1200-1350
AlcoholC-O Stretch1050-1150
Mass Spectrometry (MS)

The mass spectrum of 1-acetyl-4-hydroxypiperidine (molecular weight: 143.18 g/mol ) would show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 143 would be expected for the molecular ion.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the acetyl group (M-43), loss of a water molecule from the hydroxyl group (M-18), and cleavage of the piperidine ring. A prominent fragment corresponding to the acetylated nitrogen-containing portion of the ring is also anticipated.

Table 3: Predicted Mass Spectrometry Data for 1-Acetyl-4-hydroxypiperidine

m/z Proposed Fragment
143[M]⁺
125[M - H₂O]⁺
100[M - CH₃CO]⁺
84[M - CH₃CO - H₂O]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are general protocols that can be applied for the spectroscopic analysis of 1-acetyl-4-hydroxypiperidine.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup: The mass spectrometer is set to either positive or negative ion detection mode. For 1-acetyl-4-hydroxypiperidine, positive ion mode is likely to be more effective, detecting [M+H]⁺.

  • Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized to obtain a stable signal and maximize the intensity of the ion of interest. The mass spectrum is then recorded over a suitable m/z range.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of 1-acetyl-4-hydroxypiperidine.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Start 4-Hydroxypiperidine Reaction Acetylation Start->Reaction Product Crude 1-Acetyl-4-hydroxypiperidine Reaction->Product Purification Chromatography Product->Purification Pure_Product Pure Sample Purification->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR IR FTIR Pure_Product->IR MS Mass Spec (ESI) Pure_Product->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Confirmation Structure Elucidation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Spectral_Interpretation_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data H_NMR 1H NMR - Acetyl singlet - Piperidine multiplets Structure 1-Acetyl-4-hydroxypiperidine Structure H_NMR->Structure Confirms proton environments C_NMR 13C NMR - Carbonyl carbon - Alkyl carbons C_NMR->Structure Confirms carbon backbone IR_Spec FTIR Spectrum - O-H stretch (broad) - C=O stretch (strong) IR_Spec->Structure Identifies functional groups Mass_Spec Mass Spectrum - Molecular Ion Peak - Fragmentation Mass_Spec->Structure Determines molecular weight & fragments

Caption: Logical Relationship of Spectroscopic Data to Structure.

Potential Therapeutic Targets of 1-(4-Hydroxypiperidin-1-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(4-hydroxypiperidin-1-yl)ethanone scaffold represents a core structure with significant potential in medicinal chemistry. While direct pharmacological studies on its derivatives are limited in publicly accessible literature, a comprehensive analysis of structurally related compounds, particularly those containing the 4-hydroxypiperidine moiety, reveals three primary and compelling therapeutic avenues for investigation: C-C chemokine receptor type 5 (CCR5) antagonism for anti-HIV applications, acetylcholinesterase (AChE) inhibition for neurodegenerative disorders, and modulation of opioid receptors for analgesia. This guide synthesizes the available data on analogous compounds to provide a detailed overview of these potential targets, including quantitative pharmacological data, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its ability to be readily functionalized allows for the precise orientation of pharmacophoric groups in three-dimensional space. The 4-hydroxypiperidine motif, in particular, offers a hydroxyl group for hydrogen bonding interactions and a nitrogen atom whose substitution dictates the pharmacological profile. The addition of an N-acetyl group, forming the this compound core, modulates the basicity of the piperidine nitrogen and introduces a carbonyl group, which can serve as a hydrogen bond acceptor. This technical guide explores the most probable therapeutic targets for derivatives of this core structure based on robust evidence from closely related analogues.

Potential Therapeutic Target Classes

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

The CCR5 receptor is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily CD4+ T-lymphocytes. Blocking this receptor is a clinically validated strategy for the treatment of HIV/AIDS. Several studies have identified derivatives of 4-hydroxypiperidine as potent CCR5 antagonists.

Quantitative Data for 4-Hydroxypiperidine Analogues as CCR5 Antagonists

Compound IDStructure/DescriptionAssay TypePotency (IC₅₀)Reference
10h A potent 4-hydroxypiperidine derivative from a parallel synthesis effort.CCR5 Binding11 nM[1]
6k A 4-hydroxypiperidine derivative identified as a lead for optimization.CCR5 BindingImproved potency (specific value not stated)[1]
Lead Compound (1) Guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde.CCR5 Binding840 nM[1]

Signaling Pathway

The binding of the HIV-1 surface glycoprotein gp120 to the host cell's CD4 receptor induces a conformational change, exposing a binding site for the CCR5 co-receptor. The subsequent gp120-CCR5 interaction facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cytoplasm. CCR5 antagonists physically occupy the receptor, preventing the gp120-CCR5 interaction and blocking viral entry.

CCR5_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Trigger Derivative This compound Derivative (Antagonist) Derivative->CCR5 BLOCKS AChE_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Postsynaptic Postsynaptic Neuron ACh ACh ACh_Vesicle->ACh 1. Release AChR ACh Receptor ACh->AChR 2. Binding AChE AChE ACh->AChE 4. Hydrolysis AChR->Postsynaptic 3. Signal Propagation Products Choline + Acetate AChE->Products Derivative This compound Derivative (Inhibitor) Derivative->AChE INHIBITS Opioid_Pathway cluster_membrane Neuronal Membrane OpR Opioid Receptor (μ, δ, κ) G_protein Gi/Go Protein (αβγ) OpR->G_protein 2. Activates AC Adenylyl Cyclase G_protein->AC Gα inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Derivative This compound Derivative (Ligand) Derivative->OpR 1. Binds

References

An In-depth Technical Guide to 1-(4-Hydroxypiperidin-1-yl)ethanone: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxypiperidin-1-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical agents. Its structure, featuring a piperidine ring with a hydroxyl group at the 4-position and an acetyl group on the nitrogen, provides a versatile scaffold for chemical modification. This guide delves into the synthesis, key chemical properties, and the historical context of the development of synthetic routes leading to this valuable compound. While a singular "discovery" of this specific molecule is not prominently documented, its history is intrinsically linked to the broader development of methods for synthesizing substituted piperidine derivatives, which have been pivotal in the creation of analgesics and other therapeutics.[1][2]

Historical Context and Development of Synthetic Routes

The journey to synthesizing compounds like this compound is rooted in the extensive research into piperidine derivatives for therapeutic applications. The 4-hydroxypiperidine core is a key pharmacophore found in numerous biologically active molecules. Early efforts in the mid-20th century focused on creating these structures as intermediates for morphine-like analgesics.[1] Over the years, a variety of synthetic strategies have been developed to access substituted piperidines, including methods like electro-reductive cyclization, intermolecular aziridine ring expansion, and intramolecular Michael reactions.[2] The synthesis of the target compound is a culmination of these advancements, typically involving the preparation of the 4-hydroxypiperidine precursor followed by N-acetylation.

Synthesis of this compound

The primary route to this compound involves a two-step process: the synthesis of 4-hydroxypiperidine, often from a precursor like 4-piperidone, followed by the acetylation of the secondary amine.

Step 1: Synthesis of 4-Hydroxypiperidine

A common and efficient method for the synthesis of 4-hydroxypiperidine is the reduction of 4-piperidone. This can be achieved using various reducing agents, with sodium borohydride being a frequently employed option due to its selectivity and mild reaction conditions.[3] An alternative pathway involves the deprotection of a protected form of 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine.[4]

G cluster_0 Synthesis of 4-Hydroxypiperidine 4-Piperidone 4-Piperidone Reduction Reduction 4-Piperidone->Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reduction Methanol Methanol Methanol->Reduction Solvent 4-Hydroxypiperidine 4-Hydroxypiperidine Reduction->4-Hydroxypiperidine

Caption: Synthesis of 4-Hydroxypiperidine via Reduction.

Step 2: N-Acetylation of 4-Hydroxypiperidine

The subsequent step is the acetylation of the nitrogen atom of the 4-hydroxypiperidine ring. This is typically accomplished by reacting 4-hydroxypiperidine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.

G cluster_1 N-Acetylation 4-Hydroxypiperidine 4-Hydroxypiperidine Acetylation Acetylation 4-Hydroxypiperidine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Acetylation Acid Scavenger This compound This compound Acetylation->this compound

References

An In-depth Technical Guide to the Safe Laboratory Handling of 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Hydroxypiperidin-1-yl)ethanone (CAS No: 4045-22-1) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the compound presents the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 4045-22-1
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol [1]

Note: Further physical-chemical data such as melting point, boiling point, and solubility were not available in the provided search results.

Table 2: Toxicological Information

EndpointResultSpecies
Acute Oral Toxicity No data available-
Acute Dermal Toxicity No data available-
Acute Inhalation Toxicity No data available-

Note: Specific LD50 or LC50 values are not available in the provided search results. The hazard classification is based on qualitative assessments.

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Risk Assessment and Preparation
  • Hazard Review: Before commencing any work, all personnel must review the Safety Data Sheet (SDS) for this compound.

  • Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible and in good working order.[1]

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[1]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls should be considered.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator is required.[2]

Handling and Storage

Handling:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Avoid all direct contact with the compound. Do not breathe dust or vapors.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Storage:

  • Container: Keep the compound in a tightly closed container.

  • Conditions: Store in a cool, dry, and well-ventilated area at room temperature.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

Spill and Emergency Procedures

Spill:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material. Do not allow the product to enter drains.[1]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[1]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

First Aid Measures

General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Immediately and thoroughly rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[1]

Disposal

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Review SDS & Assess Risks PPE_Check Don Appropriate PPE RiskAssessment->PPE_Check Area_Prep Prepare Well-Ventilated Work Area PPE_Check->Area_Prep Weighing Weigh Compound in Fume Hood Area_Prep->Weighing Proceed to Handling Reaction Perform Experiment Weighing->Reaction Decontamination Decontaminate Work Area & Glassware Reaction->Decontamination Experiment Complete Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Storage Store Compound Securely Decontamination->Storage

Caption: A workflow for the safe handling of this compound.

EmergencyResponseFlowchart Emergency Response for Spill or Exposure cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Area Incident->Evacuate Spill Remove Remove from Exposure Incident->Remove Exposure DonPPE Don Emergency PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean Up & Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose FirstAid Administer First Aid Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: A decision-making flowchart for emergency procedures.

References

Methodological & Application

Application Notes and Protocols for 1-(4-Hydroxypiperidin-1-yl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the potential applications of the 1-(4-hydroxypiperidin-1-yl)ethanone scaffold in drug discovery, along with generalized experimental protocols for the synthesis of its derivatives and their evaluation in relevant biological assays. These protocols are based on methodologies reported for analogous 4-hydroxypiperidine derivatives.

Potential Therapeutic Applications

The 4-hydroxypiperidine moiety is a key pharmacophore in a variety of bioactive molecules. By functionalizing the hydroxyl group or modifying the acetyl group of this compound, researchers can explore a range of therapeutic targets.

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many CNS-active drugs. Derivatives of 4-hydroxypiperidine have been investigated as negative allosteric modulators of metabotropic glutamate receptor 3 (mGlu3), which are of interest for treating neurological and psychiatric disorders.[1]

Analgesia

The 4-hydroxypiperidine scaffold is present in several classes of analgesic compounds. Studies on various N-substituted 4-hydroxypiperidine derivatives have demonstrated their potential as pain-relieving agents.[3][4][5] The analgesic effects are often evaluated using in vivo models such as the acetic acid-induced writhing test and the formalin test.[3]

Anticancer Activity

Recent research has highlighted the potential of 4-hydroxypiperidine derivatives as anticancer agents. For instance, hydroxypiperidine-substituted thiosemicarbazones have shown potent cytotoxicity against lung cancer cell lines.[2] These compounds can be synthesized from a 4-(4-hydroxypiperidin-1-yl)benzaldehyde precursor, which can be derived from this compound.

Data Presentation: Representative Biological Activities of 4-Hydroxypiperidine Derivatives

The following tables summarize quantitative data for representative 4-hydroxypiperidine derivatives from the literature to illustrate the potential potency that can be achieved with this scaffold.

Table 1: Anticancer Activity of a Representative Hydroxypiperidine-Substituted Thiosemicarbazone (Compound 5f) [2]

CompoundCell LineIC50 (µM)Selectivity Index (SI)
5f (R = 2,3-dichlorophenyl)A549 (Lung Cancer)0.5828.9
BEAS-2B (Non-cancerous)16.76

Table 2: Enzyme Inhibition of a Representative Hydroxypiperidine-Substituted Thiosemicarbazone (Compound 5f) [2]

Enzyme TargetIC50 (nM)Ki (nM)
hCA I89.454.33 ± 10.31
hCA II54.130.11 ± 6.42

Table 3: Analgesic Activity of a Representative 3-Hydroxy Pyridine-4-one Derivative (Compound A) [3]

TestDose (mg/kg)% Inhibition of Pain Response
Acetic Acid Writhing1079%
Formalin Test (Phase 1)10Significant Analgesia
Formalin Test (Phase 2)10Significant Analgesia

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of N-Substituted 4-Hydroxypiperidine Derivatives

This protocol describes a general method for the N-alkylation of 4-hydroxypiperidine, which can be adapted from the synthesis of analgesic derivatives.

Objective: To synthesize a library of N-substituted 4-hydroxypiperidine derivatives for biological screening.

Materials:

  • 4-Hydroxypiperidine

  • Various alkyl or aryl halides (e.g., benzyl bromide, phenacyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the desired alkyl or aryl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 4-hydroxypiperidine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized compounds against cancer cell lines.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell viability.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Non-cancerous cell line (e.g., BEAS-2B) for selectivity assessment

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This protocol is a common method for evaluating the peripheral analgesic effects of test compounds.[3]

Objective: To assess the ability of a test compound to reduce visceral pain in a mouse model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Indomethacin (positive control)

  • 0.6% acetic acid solution

  • Intraperitoneal (i.p.) injection syringes

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into groups (n=6-8 per group): vehicle control, positive control (indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Administer the vehicle, indomethacin, or test compounds via intraperitoneal injection.

  • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

Derivatives of 4-hydroxypiperidine can be designed to target various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its inhibition is a common strategy in cancer drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-Hydroxypiperidine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

The this compound scaffold can be used to generate a library of compounds for screening against a panel of kinases to identify potential anticancer agents.

HTS_Workflow start Start: Compound Library (1-acetyl-4-hydroxypiperidine derivatives) primary_screen Primary Screen: Single High-Dose Kinase Assay Panel start->primary_screen hit_identification Hit Identification: >% threshold inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC50 values hit_identification->dose_response Active Compounds sar Structure-Activity Relationship (SAR) Analysis hit_identification->sar Inactive Compounds selectivity Selectivity Profiling: Screen against broader kinase panel dose_response->selectivity selectivity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Logical Relationship: Scaffold-Based Drug Discovery Approach

This diagram illustrates the logical progression from a core scaffold, like this compound, to the development of a clinical candidate.

Scaffold_Hopping scaffold Core Scaffold This compound library Compound Library Synthesis scaffold->library screening Biological Screening library->screening hit Hit Compound Identification screening->hit lead Lead Optimization hit->lead candidate Clinical Candidate lead->candidate

Caption: Logic of scaffold-based drug discovery.

References

Application Notes and Protocols for the Synthesis of the Ketoconazole Precursor: 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone, a key precursor in the manufacturing of the antifungal agent ketoconazole. The described method is based on the N-acetylation of 4-hydroxypiperidine.

Introduction

This compound, also known as N-acetyl-4-hydroxypiperidine, is a crucial intermediate in the synthesis of ketoconazole. The structural integrity and purity of this precursor are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. The following protocol outlines a reliable method for its preparation and purification.

Synthesis Pathway

The synthesis of this compound is achieved through the N-acetylation of 4-hydroxypiperidine. In this reaction, the secondary amine of the 4-hydroxypiperidine ring nucleophilically attacks the carbonyl carbon of an acetylating agent, such as acetyl chloride, leading to the formation of an amide bond.

Synthesis_Pathway cluster_reagents Reagents & Conditions 4-Hydroxypiperidine 4-Hydroxypiperidine C₅H₁₁NO Product This compound C₇H₁₃NO₂ 4-Hydroxypiperidine->Product + Acetyl_Chloride Acetyl Chloride C₂H₃ClO Acetyl_Chloride->Product + Triethylamine Triethylamine Dichloromethane Dichloromethane -78°C to rt -78°C to rt

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxypiperidine and acetyl chloride.[1]

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
4-HydroxypiperidineC₅H₁₁NO101.15
Acetyl ChlorideC₂H₃ClO78.50
Triethylamine(C₂H₅)₃N101.19
Dichloromethane (DCM)CH₂Cl₂84.93
Ethyl AcetateC₄H₈O₂88.11
HexanesC₆H₁₄86.18
Silica GelSiO₂60.08

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath or cryocooler

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • NMR spectrometer

Procedure:

  • Reaction Setup: Dissolve 4-hydroxypiperidine (0.534 g, 5.3 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath or a cryocooler.

  • Base Addition: Add triethylamine (1.10 mL, 7.95 mmol) to the cooled solution.

  • Acetylating Agent Addition: Add acetyl chloride (0.33 mL, 4.77 mmol) dropwise to the mixture while maintaining the temperature at -78°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mobile phase of 50% ethyl acetate in hexanes.

  • Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as an oil (0.540 g, 80% yield).[1]

Experimental Workflow

Experimental_Workflow start Start: Dissolve 4-Hydroxypiperidine in DCM cool Cool to -78°C start->cool add_tea Add Triethylamine cool->add_tea add_accl Add Acetyl Chloride Dropwise add_tea->add_accl react Warm to Room Temperature and Stir add_accl->react workup Concentrate Under Reduced Pressure react->workup purify Silica Gel Chromatography (50% EtOAc in Hexanes) workup->purify isolate Isolate Pure Product purify->isolate

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.05-3.90m2H-CH₂- (axial, adjacent to N)
3.75-3.65m1H-CH-OH
3.25-3.05m2H-CH₂- (equatorial, adjacent to N)
2.25s1H-OH
2.05s3H-C(O)CH₃
1.90-1.75m2H-CH₂- (axial, adjacent to CH-OH)
1.60-1.40m2H-CH₂- (equatorial, adjacent to CH-OH)

Note: The ¹H NMR data was reported for a sample dissolved in CDCl₃.[1]

Safety Precautions

  • Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Triethylamine is a flammable and corrosive liquid. Use in a well-ventilated area and away from ignition sources.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of this compound, a key precursor for ketoconazole. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis. The provided characterization data will aid in the verification of the final product.

References

The Versatile Scaffold: 1-Acetyl-4-hydroxypiperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1-acetyl-4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents. Its intrinsic structural features—a conformationally flexible piperidine ring, a modifiable hydroxyl group, and a stable acetyl protecting group—provide a versatile platform for the synthesis of complex molecules with tailored biological activities. This document outlines the prominent applications of this scaffold in the development of novel therapeutics, including anticancer agents, antihistamines, and analgesics. Detailed experimental protocols for the synthesis of a key intermediate and relevant biological assays are provided to facilitate further research and drug discovery efforts.

Applications in Drug Discovery

The 4-hydroxypiperidine core is a common motif in numerous biologically active compounds. The acetyl group at the 1-position offers a stable protecting group that can be removed under specific conditions to allow for further derivatization of the piperidine nitrogen. The hydroxyl group at the 4-position serves as a key handle for introducing various pharmacophoric elements through etherification, esterification, or substitution reactions.

Glutaminase C (GAC) Inhibitors for Oncology

Many cancer cells exhibit a strong dependence on glutamine metabolism, a phenomenon known as "glutamine addiction." Glutaminase C (GAC), a key enzyme in this pathway, catalyzes the conversion of glutamine to glutamate, fueling the tricarboxylic acid (TCA) cycle and supporting rapid cell proliferation. This makes GAC a prime target for cancer therapy.

Derivatives of 1-acetyl-4-hydroxypiperidine have been instrumental in developing potent allosteric inhibitors of GAC. For instance, the compound UPGL00019 features a 4-hydroxypiperidine-derived core that acts as a rigid spacer, replacing the flexible linker of earlier inhibitors like BPTES. This modification improves physicochemical properties and maintains high potency. The 4-position of the piperidine ring is typically functionalized with moieties that interact with the allosteric binding pocket of the GAC enzyme.

Quantitative Data: Glutaminase C (GAC) Inhibitors

Compound IDModification from 1-Acetyl-4-hydroxypiperidine CoreTargetAssay TypeIC₅₀ (nM)Cell LineCitation
UPGL00019 4-position substituted with two phenylacetyl groupsGACIn vitro enzyme assay31-[1]
Compound 1 One phenylacetyl group replaced with a cyclobutyl groupGACIn vitro enzyme assay17-[2]
CB-839 BPTES analog (for comparison)GACIn vitro enzyme assay25-[1]
Antihistamines for Allergic Conditions

The 4-hydroxypiperidine scaffold is a key component in the synthesis of several second-generation antihistamines. These drugs target the histamine H1 receptor, a G protein-coupled receptor (GPCR) involved in allergic responses. A prominent example is Bepotastine, used to treat allergic rhinitis and urticaria.[3] The synthesis of Bepotastine involves the etherification of the hydroxyl group of a 4-hydroxypiperidine derivative.[4][5]

Quantitative Data: Histamine H1 Receptor Antagonists

CompoundReceptorLigandAssay TypeKᵢ (nM)Citation
Mepyramine Histamine H1[³H]MepyramineRadioligand Binding1.0 - 5.0[6]
Mianserin Histamine H1[³H]MepyramineRadioligand Binding~10[6]
Bepotastine Histamine H1-Functional AssaysPotent Antagonist[3]
Analgesics for Pain Management

Derivatives of 4-hydroxypiperidine have been explored for their analgesic properties. By modifying the substituents on the piperidine nitrogen and the 4-position, compounds with significant analgesic activity have been synthesized and evaluated in preclinical models. For example, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with substitutions on the nitrogen atom have shown significant analgesic effects in the tail-flick test.[3]

Quantitative Data: Analgesic Activity of 4-Hydroxypiperidine Derivatives

Compound SeriesAnimal ModelAssayDose (i.m.)Analgesic EffectCitation
N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidinesWistar RatTail Flick Test50 mg/kgSignificant analgesic activity[3]
Substituted phenacyl derivatives of 4-hydroxypiperidineMiceAcetic acid-induced writhing-Protection against writhing[7]

Experimental Protocols

Synthesis of N-(1-acetylpiperidin-4-yl)-2-phenylacetamide (A Key Intermediate for GAC Inhibitors)

This protocol describes a general two-step synthesis of an N-acylated 4-aminopiperidine derivative starting from 1-acetyl-4-hydroxypiperidine.

Step 1: Synthesis of 4-azido-1-acetylpiperidine

  • Reaction Setup: To a solution of 1-acetyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

  • Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-azido-1-acetylpiperidine.

Step 2: Synthesis of N-(1-acetylpiperidin-4-yl)-2-phenylacetamide

  • Reduction of Azide: Dissolve 4-azido-1-acetylpiperidine (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain crude 4-amino-1-acetylpiperidine.

  • Amide Coupling: Dissolve the crude 4-amino-1-acetylpiperidine (1.0 eq) and phenylacetic acid (1.1 eq) in DMF. Add HBTU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction and Purification: Stir the reaction mixture at room temperature for 12 hours. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield N-(1-acetylpiperidin-4-yl)-2-phenylacetamide.

Biological Assay Protocol: Glutaminase C (GAC) Activity Assay

This is a coupled-enzyme assay to measure GAC activity.

  • Reagents:

    • Assay Buffer: 50 mM Tris-acetate (pH 8.5), 0.125 mM EDTA.

    • Substrate Solution: 200 mM L-glutamine in Assay Buffer.

    • Activator Solution: 1 M K₂HPO₄ in Assay Buffer.

    • Coupling Enzyme Mix: Glutamate dehydrogenase (GDH) and NAD⁺ in Assay Buffer.

    • Test Compound: Serially diluted in DMSO.

  • Procedure:

    • In a 96-well plate, add 2 µL of the test compound solution.

    • Add 50 µL of a pre-mixed solution containing GAC enzyme and the Activator Solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a solution containing the Substrate Solution and the Coupling Enzyme Mix.

    • Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The rate of NADH production is proportional to GAC activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Biological Assay Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.[6]

  • Materials:

    • Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 cells).

    • Radioligand: [³H]mepyramine.

    • Test Compound: Unlabeled compound of interest.

    • Non-specific Binding Control: 10 µM mianserin.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membranes, [³H]mepyramine, and 10 µM mianserin.

      • Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of the test compound.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Biological Assay Protocol: Tail-Flick Test for Analgesia

This in vivo assay assesses the analgesic potential of a compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.[8][9]

  • Apparatus: Tail-flick analgesia meter with a radiant heat source.

  • Animals: Male or female mice.

  • Procedure:

    • Acclimatize the mice to the testing environment and handling.

    • Administer the test compound or vehicle control (e.g., intraperitoneally or orally).

    • At a predetermined time after administration (e.g., 30 minutes), place the mouse in the apparatus.

    • Focus the radiant heat source on a specific portion of the tail.

    • Record the latency time for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Data Analysis:

    • Compare the tail-flick latencies of the treated group to the control group.

    • An increase in latency indicates an analgesic effect.

    • Data can be expressed as the percentage of maximal possible effect (%MPE).

Visualizations

GAC_Inhibitor_Synthesis_Workflow cluster_start Starting Material cluster_modification Key Modifications cluster_product Final Compound Class A 1-Acetyl-4-hydroxypiperidine B Activation of Hydroxyl (e.g., Mesylation) A->B MsCl, TEA C Nucleophilic Substitution (e.g., Azide, Amine) B->C NaN3 or R-NH2 D Amide Coupling C->D 1. H2, Pd/C 2. R-COOH, Coupling Agent E GAC Inhibitor Precursor D->E

Caption: Synthetic workflow for GAC inhibitor precursors.

GAC_Signaling_Pathway Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Enters Mitochondria Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Proliferation Cell Proliferation & Biosynthesis TCA->Proliferation GAC->Glutamate Inhibitor GAC Inhibitor (e.g., UPGL00019) Inhibitor->GAC Allosteric Inhibition

Caption: Glutaminase C (GAC) signaling pathway in cancer cells.

Drug_Discovery_Flow Scaffold 1-Acetyl-4-hydroxypiperidine Scaffold Selection Library Combinatorial Library Synthesis Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Lead_Opt->Screening Iterative Design Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Drug discovery workflow using the target scaffold.

References

Application Notes and Protocols for the Derivatization of 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of the hydroxyl group of 1-(4-Hydroxypiperidin-1-yl)ethanone. This compound serves as a versatile scaffold in medicinal chemistry, and modification of its hydroxyl moiety can significantly impact its physicochemical properties and biological activity. The following sections outline procedures for O-acylation, O-alkylation, and O-silylation, offering pathways to a diverse range of functionalized derivatives.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of a secondary hydroxyl group on the piperidine ring offers a prime site for chemical modification. Derivatization at this position can be employed to modulate properties such as lipophilicity, metabolic stability, and target-binding interactions. These application notes provide standardized protocols for common derivatization reactions, enabling systematic exploration of structure-activity relationships (SAR).

Derivatization Strategies

The primary functional group targeted for derivatization in this compound is the secondary hydroxyl group. The most common strategies to modify this group are acylation, alkylation, and silylation. Each method introduces a different functional moiety, thereby altering the parent molecule's characteristics in distinct ways.

Table 1: Overview of Derivatization Strategies
Derivatization MethodReagent ClassResulting Functional GroupKey Applications
O-Acylation Acid Chlorides, Acid AnhydridesEsterProdrug synthesis, modification of polarity
O-Alkylation Alkyl HalidesEtherEnhancing metabolic stability, altering hydrogen bonding capacity
O-Silylation Silyl HalidesSilyl EtherProtecting group, increasing volatility for analysis
O-Sulfonylation Sulfonyl ChloridesSulfonate EsterIntroducing a good leaving group for further substitution

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: O-Acylation with Acid Chlorides

This protocol describes the formation of an ester linkage by reacting the hydroxyl group with an acid chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the resulting 1-(4-acyloxypiperidin-1-yl)ethanone derivative can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol details the formation of an ether linkage through a Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.[4][5]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: O-Silylation with Silyl Chlorides

This protocol describes the protection of the hydroxyl group as a silyl ether, which can also be used to increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • This compound

  • Silyl chloride (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), trimethylsilyl chloride (TMSCl))

  • Imidazole or triethylamine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM.

  • Add the silyl chloride (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting silyl ether can often be used without further purification, but column chromatography can be performed if necessary. An efficient silylating system for various alcohols consists of a silyl chloride, N-methylimidazole, and iodine.[6]

Data Presentation

Quantitative data for the derivatization of the specific molecule this compound is not widely available in the literature. The following table provides a general summary of expected outcomes based on the reactivity of the reagents. Yields and reaction times are indicative and will vary based on the specific substrate and reaction conditions.

Table 2: Summary of Derivatization Reactions and Expected Outcomes
Derivative ClassReagent ExampleBase/CatalystSolventTypical Reaction TimeTypical Yield Range
Acetate Ester Acetyl ChlorideTriethylamineDCM2-4 hours80-95%
Benzoate Ester Benzoyl ChloridePyridineDCM4-12 hours75-90%
Methyl Ether Methyl IodideSodium HydrideTHF/DMF6-18 hours60-85%
Benzyl Ether Benzyl BromideSodium HydrideTHF/DMF4-12 hours70-90%
TBDMS Ether TBDMSClImidazoleDCM/DMF1-6 hours90-99%
Tosylate Ester Tosyl ChloridePyridineDCM6-24 hours70-90%

Visualizations

The following diagrams illustrate the general workflows for the described derivatization protocols.

Derivatization_Workflow General Workflow for Derivatization cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start This compound reaction Dissolve in Anhydrous Solvent Add Base/Catalyst Add Derivatizing Agent start->reaction workup Quench Reaction Aqueous Workup Dry & Concentrate reaction->workup purification Column Chromatography workup->purification product Derivatized Product purification->product

Caption: General experimental workflow for derivatization.

Reaction_Schemes Derivatization Reaction Schemes cluster_acylation O-Acylation cluster_alkylation O-Alkylation cluster_silylation O-Silylation Acyl_Start Substrate + R-COCl Acyl_Product Ester Derivative Acyl_Start->Acyl_Product DCM Acyl_Base Base (e.g., TEA) Acyl_Base->Acyl_Product Alkyl_Start Substrate + R-X Alkyl_Product Ether Derivative Alkyl_Start->Alkyl_Product THF/DMF Alkyl_Base Base (e.g., NaH) Alkyl_Base->Alkyl_Product Silyl_Start Substrate + R3SiCl Silyl_Product Silyl Ether Derivative Silyl_Start->Silyl_Product DCM/DMF Silyl_Base Base (e.g., Imidazole) Silyl_Base->Silyl_Product

Caption: Overview of derivatization reaction pathways.

References

Application Notes and Protocols for 1-(4-Hydroxypiperidin-1-yl)ethanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Hydroxypiperidin-1-yl)ethanone as a versatile chemical intermediate in pharmaceutical research and development. This document includes detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data, and visualizations of the chemical pathways.

Introduction

This compound (also known as 1-acetyl-4-hydroxypiperidine) is a key building block in medicinal chemistry. Its structure, featuring a secondary alcohol on a piperidine ring with an N-acetyl group, offers multiple reaction sites for further functionalization. The piperidine moiety is a common scaffold in many centrally acting agents, and the hydroxyl group provides a convenient handle for introducing various pharmacophores through reactions such as etherification and esterification. This intermediate is particularly valuable in the synthesis of novel antipsychotic and neuroleptic agents.

Physicochemical Data

PropertyValue
CAS Number 4045-22-1
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Off-white to pale yellow solid or oil
Purity (typical) ≥98%

Spectroscopic Data (Reference)

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
~ 4.0-3.8 (m, 1H, CH-OH)~ 169.0 (C=O)
~ 3.8-3.6 (m, 2H, piperidine CH₂)~ 67.0 (CH-OH)
~ 3.4-3.2 (m, 2H, piperidine CH₂)~ 45.0 (piperidine CH₂)
~ 2.1 (s, 3H, COCH₃)~ 34.0 (piperidine CH₂)
~ 2.0-1.8 (m, 2H, piperidine CH₂)~ 21.5 (COCH₃)
~ 1.7-1.5 (m, 2H, piperidine CH₂)
~ 1.6 (br s, 1H, OH)

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acetylation of 4-hydroxypiperidine.

Reaction Scheme:

Synthesis of this compound 4-hydroxypiperidine 4-Hydroxypiperidine product This compound 4-hydroxypiperidine->product + Acetyl Chloride, Et3N acetyl_chloride Acetyl Chloride triethylamine Triethylamine (Et3N) solvent DCM, 0 °C to rt Williamson Ether Synthesis intermediate This compound product 4-((1-Acetylpiperidin-4-yl)oxy)benzonitrile intermediate->product + 4-Fluorobenzonitrile, Base reagent 4-Fluorobenzonitrile base NaH or K2CO3 solvent DMF or DMSO Experimental Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Ether Synthesis start Start: 4-Hydroxypiperidine acetylation N-Acetylation with Acetyl Chloride start->acetylation workup1 Aqueous Workup and Extraction acetylation->workup1 purification1 Column Chromatography workup1->purification1 intermediate This compound purification1->intermediate deprotonation Deprotonation with NaH intermediate->deprotonation snar SNAr with 4-Fluorobenzonitrile deprotonation->snar workup2 Aqueous Workup and Extraction snar->workup2 purification2 Recrystallization/Chromatography workup2->purification2 final_product 4-((1-Acetylpiperidin-4-yl)oxy)benzonitrile purification2->final_product

Experimental Design for Biological Screening of Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently found in a wide range of natural products and synthetic pharmaceuticals. Its inherent structural and chemical properties make it a valuable building block in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document provides detailed application notes and standardized protocols for the initial biological screening of novel piperidine derivatives to assess their therapeutic potential.

Cytotoxicity Screening

A primary step in the evaluation of any potential therapeutic agent is to determine its cytotoxic profile. This assesses the intrinsic toxicity of the compound to living cells and helps to identify a therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[2]

Experimental Protocol: MTT Assay

Materials:

  • Piperidine derivatives to be tested

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS), sterile-filtered[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

Data Presentation: Cytotoxicity of Piperidine Derivatives

The cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Piperidine DerivativeCancer Cell LineIC₅₀ (µM)Non-Cancerous Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Compound A MCF-7 (Breast)7.8[5]Vero>30[6]>3.8
Compound B HeLa (Cervical)9.2[6]Vero400.2[6]43.5
Compound C A549 (Lung)32.43[7]HaCat>250[8]>7.7
Piperine HCT-8 (Colon)66.0[7]---
DTPEP MDA-MB-231 (Breast)----
Compound 17a PC3 (Prostate)----

Note: The values presented are examples and may not correspond to the specific named compounds.

Antimicrobial Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperidine derivatives have shown promise as potential antimicrobial compounds. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Principle of Broth Microdilution Assay

The broth microdilution assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Piperidine derivatives to be tested

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Dissolve the piperidine derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (serial dilutions of a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth. The results can also be read using a microplate reader at 600 nm.

Data Presentation: Antimicrobial Activity of Piperidine Derivatives

The antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Piperidine DerivativeGram-Positive Bacteria (S. aureus) MIC (µg/mL)Gram-Negative Bacteria (E. coli) MIC (µg/mL)Fungal Species (C. albicans) MIC (µg/mL)
Compound 1a 12[12]8[12]-
Compound 3 32-128[11]>512[11]32-64[11]
Compound 5 32-128[11]>512[11]32-64[11]
Compound 6 0.75-1.5[13]1.5[13]>6[13]
Compound 7 32-128[11]>512[11]32-64[11]

Note: The values presented are examples from the literature and may not represent a direct comparison of the same set of compounds.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Piperidine derivatives have been shown to be effective inhibitors of various enzymes, including kinases, which are crucial regulators of cellular processes.

Principle of Kinase Inhibition Assay

Kinase inhibition assays measure the ability of a compound to block the activity of a kinase enzyme.[14] A common method involves incubating the kinase with its substrate and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. In the presence of an inhibitor, the kinase activity is reduced, leading to a decrease in product formation. The inhibitory potential is often determined by measuring the IC₅₀ value.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Piperidine derivatives to be tested

  • Purified kinase (e.g., Akt, PI3K)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Microplate reader (luminometer)

Procedure:

  • Compound Dispensing: Dispense nL amounts of the piperidine derivatives (at various concentrations) and controls (vehicle and a known kinase inhibitor) into the wells of a 384-well plate.

  • Kinase Addition: Add the kinase solution to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).

  • Signal Measurement: Read the luminescence signal using a microplate reader.

Data Presentation: Kinase Inhibitory Activity of Piperidine Derivatives

The inhibitory activity is reported as the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Piperidine DerivativeTarget KinaseIC₅₀ (nM)
Donepezil Acetylcholinesterase5.7
Compound 10h Pan-AKT-[15]
Furo[3,2-b]pyridine Derivative CLK115
Furo[3,2-b]pyridine Derivative CLK410
Compound 6 MAO-B45

Note: The values presented are examples from the literature and may not represent a direct comparison of the same set of compounds.

Signaling Pathway Analysis

Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. Piperidine derivatives have been shown to modulate key pathways involved in cell survival and death, such as the PI3K/Akt and apoptosis pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[16] Its dysregulation is a hallmark of many cancers. Some piperidine derivatives act as inhibitors of this pathway, leading to decreased cancer cell survival.[16]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes Piperidine Piperidine Derivatives Piperidine->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by piperidine derivatives.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including certain piperidine derivatives, induce apoptosis in cancer cells. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[17]

Apoptosis_Pathway Piperidine Piperidine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Piperidine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.

Experimental Workflow

A systematic workflow is essential for the efficient and effective screening of a library of piperidine derivatives.

Experimental_Workflow Start Library of Piperidine Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Enzyme Enzyme Inhibition Screening (e.g., Kinase Assay) Start->Enzyme Hit_ID Hit Identification & Prioritization Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Enzyme->Hit_ID MOA Mechanism of Action Studies (e.g., Pathway Analysis) Hit_ID->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

Caption: General experimental workflow for biological screening.

References

The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone in the Synthesis of Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Hydroxypiperidin-1-yl)ethanone is a pivotal chemical intermediate in the synthesis of a novel class of anti-inflammatory agents, particularly Janus Kinase (JAK) inhibitors. Its unique structural features, combining a hydrophilic hydroxyl group and a reactive acetylated piperidine ring, make it a versatile building block for creating complex molecules with high affinity and selectivity for specific biological targets. This document outlines the application of this compound in the synthesis of a potent pan-JAK inhibitor, PF-06263276, and provides a detailed protocol for its synthesis, alongside an overview of the targeted signaling pathway.

The JAK-STAT Signaling Pathway and Inflammation

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway is a critical cascade in the cellular response to a wide array of cytokines and growth factors. This pathway plays a central role in the immune system, and its dysregulation is a hallmark of many inflammatory and autoimmune diseases.

The binding of a cytokine to its receptor triggers the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Upon binding, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in the inflammatory response.

JAK_STAT_Pathway cluster_activation cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. JAK Activation p_jak P-JAK stat STAT jak->stat 3. STAT Recruitment & Phosphorylation p_stat P-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene Gene Transcription (Inflammatory Response) nucleus->gene 6. Gene Regulation inhibitor JAK Inhibitor (e.g., PF-06263276) inhibitor->jak Inhibition

Synthesis of a Pan-JAK Inhibitor: PF-06263276

This compound serves as a crucial precursor in the multi-step synthesis of PF-06263276, a potent pan-JAK inhibitor. The synthesis involves the coupling of the piperidine moiety with a substituted indazole core.

Synthesis_Workflow start1 This compound intermediate Key Intermediate Formation start1->intermediate start2 Substituted Indazole start2->intermediate Coupling Reaction final_product PF-06263276 intermediate->final_product Further Synthetic Steps

Quantitative Data

The following table summarizes the inhibitory activity of PF-06263276 against various Janus Kinases.

Target KinaseIC50 (nM)
JAK12.2
JAK223.1
JAK359.9
TYK229.7

Data sourced from a study on the design and synthesis of PF-06263276.

Experimental Protocol: Synthesis of a Key Intermediate

This protocol details a representative step in the synthesis of a JAK inhibitor, illustrating the use of this compound. This procedure is based on the principles of amide coupling reactions commonly employed in medicinal chemistry.

Reaction: Amide coupling of this compound with a carboxylic acid-functionalized indazole derivative.

Materials:

  • This compound

  • Substituted 1H-indazole-5-carboxylic acid

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the substituted 1H-indazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add this compound (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Coupling Agent Addition: Add COMU (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Expected Yield: 60-80%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • COMU is a hazardous substance; handle with care and avoid inhalation and skin contact.

  • DIPEA is a corrosive and flammable liquid; handle with caution.

  • DMF is a potential teratogen; avoid exposure.

This detailed application note and protocol highlights the significant role of this compound in the development of potent anti-inflammatory agents. The provided synthetic methodology offers a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Application Note: GC/MS Analysis of 1-(4-Hydroxypiperidin-1-yl)ethanone and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Hydroxypiperidin-1-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and characterization of this compound and its subsequent reaction products are critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for monitoring the reaction progress and identifying potential byproducts and impurities.

This application note provides a detailed protocol for the GC/MS analysis of this compound and its potential reaction products, such as the dehydrated product 1-(piperidin-4-en-1-yl)ethanone and the oxidized product 1-(4-oxopiperidin-1-yl)ethanone.

Experimental Protocols

Sample Preparation
  • Reaction Quenching: Quench the reaction mixture by adding 5 mL of ice-cold deionized water.

  • Extraction: Extract the aqueous mixture with 3 x 10 mL of dichloromethane (DCM). Combine the organic layers.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate to a final concentration of approximately 1 mg/mL with DCM for GC/MS analysis. An internal standard (e.g., N-(3-Trifluoromethylphenyl)piperazine) can be added at this stage for quantitative analysis.[1]

GC/MS Instrumentation and Conditions
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (GC/MS) is used.

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[2]

  • Injector:

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Mode: Splitless injection.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Solvent Delay: 3 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data for a typical reaction mixture. Concentrations are determined using an internal standard calibration method.

CompoundRetention Time (min)Target Ion (m/z)Quantifier Ion 1 (m/z)Quantifier Ion 2 (m/z)Concentration (µg/mL)% Area
1-(Piperidin-4-en-1-yl)ethanone8.51258268505%
1-(4-Oxopiperidin-1-yl)ethanone9.2141988415015%
This compound10.11431005775075%
Unreacted Starting Material (e.g., Piperidin-4-ol)7.81015744505%

Visualization of Experimental Workflow and Reaction Pathway

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis reaction Reaction Mixture quench Quench with H2O reaction->quench extract Extract with DCM quench->extract dry Dry (Na2SO4) extract->dry filter Filter (0.45 µm) dry->filter dilute Dilute & Add IS filter->dilute final_sample Sample for GC/MS dilute->final_sample gc_ms GC/MS System final_sample->gc_ms Inject separation Chromatographic Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for sample preparation and GC/MS analysis.

Potential Reaction Pathway

reaction_pathway reactant This compound product1 1-(Piperidin-4-en-1-yl)ethanone reactant->product1 Dehydration (-H2O) product2 1-(4-Oxopiperidin-1-yl)ethanone reactant->product2 Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on improving reaction yield and purity.

Issue 1: Low Yield of the Desired Product

Low or unsatisfactory yields are a common challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Increase the reaction time or moderately increase the temperature.[1] - Ensure the complete deprotonation of the piperidine nitrogen by using a sufficiently strong base.[1] - Use a more reactive acylating agent, such as acetyl chloride instead of acetic anhydride.[2]
Sub-optimal Reagents - Use fresh, high-purity starting materials and solvents. - If using a coupling agent, ensure it is fresh and used in the correct stoichiometric amount.[1]
Side Reactions - O-acetylation of the hydroxyl group can compete with the desired N-acetylation. While the secondary amine is generally more nucleophilic, O-acetylation can occur.[1] To minimize this, consider performing the reaction at a lower temperature.[1]

Issue 2: Formation of Impurities and Side Products

The presence of impurities complicates purification and reduces the overall yield.

Potential CauseRecommended Solutions
O-Acetylation Byproduct - Employ milder reaction conditions, such as lower temperatures, to favor N-acetylation. - Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[1]
Di-acylation - While less common for this specific synthesis, ensure accurate stoichiometry of the acylating agent to avoid potential over-reaction.
Unreacted Starting Material - Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). - Consider adding a slight excess of the acylating agent to drive the reaction to completion.

Issue 3: Difficult Purification

Separating the desired product from byproducts and unreacted starting materials can be challenging.

Potential CauseRecommended Solutions
Similar Polarity of Product and Impurities - Utilize column chromatography with a carefully selected solvent system to effectively separate the components.[1]
Water-Soluble Byproducts - Perform an aqueous workup to remove water-soluble impurities and byproducts from coupling agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the N-acetylation of 4-hydroxypiperidine. This reaction involves treating 4-hydroxypiperidine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.[2]

Q2: Is it necessary to protect the hydroxyl group of 4-hydroxypiperidine before N-acetylation?

Generally, it is not necessary to protect the hydroxyl group. The secondary amine of 4-hydroxypiperidine is more nucleophilic than the secondary alcohol, allowing for selective N-acetylation.[1] However, if O-acetylation becomes a significant side reaction, protection of the hydroxyl group may be required to achieve higher yields and purity.[1]

Q3: What are the best acylating agents to use for this synthesis?

Both acetyl chloride and acetic anhydride are commonly used. Acetyl chloride is more reactive and may lead to faster reaction times, but it produces hydrochloric acid as a byproduct which must be neutralized.[2] Acetic anhydride is less reactive but can result in cleaner reactions, producing acetic acid as a byproduct.[2]

Q4: Why is a base necessary in this reaction?

A base is crucial for two main reasons:

  • Acid Scavenging : The reaction produces an acidic byproduct (HCl or acetic acid). The base neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

  • Free Basing : If the 4-hydroxypiperidine starting material is in the form of a hydrochloride salt, an additional equivalent of base is required to deprotonate it to the "free base" form, making the nitrogen available for reaction.[2]

Q5: Can a catalyst be used to improve the reaction rate?

Yes, for sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate.[1][2]

Experimental Protocols

General Protocol for the N-acetylation of 4-Hydroxypiperidine

This protocol provides a general procedure for the synthesis of this compound.

  • Reaction Setup : To a solution of 4-hydroxypiperidine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM), add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.).

  • Addition of Acetylating Agent : Cool the mixture to 0 °C in an ice bath. Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.0-1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup : Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants 1. Prepare Reactants (4-hydroxypiperidine, base, solvent) cool_mixture 2. Cool Mixture to 0°C prep_reactants->cool_mixture add_acetylating_agent 3. Add Acetylating Agent cool_mixture->add_acetylating_agent stir_rt 4. Stir at Room Temperature add_acetylating_agent->stir_rt monitor_tlc 5. Monitor by TLC stir_rt->monitor_tlc quench_reaction 6. Quench Reaction monitor_tlc->quench_reaction extract_product 7. Extract Product quench_reaction->extract_product dry_concentrate 8. Dry and Concentrate extract_product->dry_concentrate purify_column 9. Purify by Column Chromatography dry_concentrate->purify_column characterize 10. Characterize Product purify_column->characterize

Caption: Experimental Workflow for Synthesis

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes solution_incomplete1 Increase reaction time/temperature incomplete->solution_incomplete1 solution_incomplete2 Use a more reactive acylating agent incomplete->solution_incomplete2 solution_incomplete3 Check base strength and stoichiometry incomplete->solution_incomplete3 solution_side1 Lower reaction temperature side_products->solution_side1 Yes solution_side2 Use a non-nucleophilic base side_products->solution_side2 Yes solution_side3 Consider protecting the hydroxyl group side_products->solution_side3 Yes yes_incomplete Yes no_incomplete No yes_side Yes no_side No

Caption: Troubleshooting Low Yield Issues

References

Technical Support Center: Purification of 1-Acetyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-acetyl-4-hydroxypiperidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 1-acetyl-4-hydroxypiperidine, focusing on common impurities and procedural challenges.

Problem Potential Cause Recommended Solution
Low Purity After Initial Purification Presence of unreacted 4-hydroxypiperidine.Optimize the stoichiometry of the acetylation reaction to ensure complete conversion. Use column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the more polar starting material from the product.
Presence of O,N-diacetylated impurity (1,4-diacetyl-4-hydroxypiperidine).Control the amount of acetylating agent and reaction temperature to minimize diacetylation. Purification can be achieved by flash column chromatography, as the diacetylated product will be less polar than the desired mono-acetylated product.
Residual acetic acid or acetic anhydride.Ensure the reaction is properly quenched to neutralize any remaining acetic anhydride. A wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup can remove acidic impurities.
"Oiling Out" During Recrystallization The compound is separating from the solution as a liquid instead of forming solid crystals. This can be due to a supersaturated solution or a rapid cooling rate.[1]Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization.[1]
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of pure 1-acetyl-4-hydroxypiperidine.
Poor Separation in Column Chromatography Inappropriate solvent system (eluent).Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes.
Column overloading.Reduce the amount of crude product loaded onto the column to improve separation efficiency.
Product Degradation During Purification Prolonged exposure to acidic or basic conditions, or high temperatures.Minimize the time the compound is exposed to harsh conditions. Use mild acids or bases for pH adjustments and purify at the lowest practical temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-acetyl-4-hydroxypiperidine?

A1: While specific impurities can vary based on the synthetic route, common potential impurities include:

  • Unreacted 4-hydroxypiperidine: The starting material from an incomplete reaction.

  • 1,4-diacetyl-4-hydroxypiperidine: A potential byproduct from the acetylation of both the nitrogen and the hydroxyl group.

  • Acetic acid: A byproduct of the acetylation reaction using acetic anhydride.

  • Residual acetic anhydride: Unreacted acetylating agent.

Q2: What is a suitable solvent for the recrystallization of 1-acetyl-4-hydroxypiperidine?

A2: For polar molecules like 1-acetyl-4-hydroxypiperidine, common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q3: How can I effectively remove unreacted 4-hydroxypiperidine from my product?

A3: Unreacted 4-hydroxypiperidine is more polar than the acetylated product. This difference in polarity allows for effective separation using silica gel column chromatography. An eluent system such as ethyl acetate in hexanes can be used, where the product will elute before the starting material.

Q4: My purified 1-acetyl-4-hydroxypiperidine has a low melting point. What could be the issue?

A4: A low or broad melting point is often an indication of impurities. The presence of residual starting materials, byproducts, or solvents can depress the melting point. Further purification by recrystallization or chromatography is recommended.

Q5: What analytical techniques are suitable for assessing the purity of 1-acetyl-4-hydroxypiperidine?

A5: Several analytical methods can be used to determine the purity of 1-acetyl-4-hydroxypiperidine:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for optimizing chromatographic conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify crude 1-acetyl-4-hydroxypiperidine by removing polar and non-polar impurities.

Materials:

  • Crude 1-acetyl-4-hydroxypiperidine

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-acetyl-4-hydroxypiperidine. A reported purification uses 50% ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization

Objective: To purify 1-acetyl-4-hydroxypiperidine by crystallization from a suitable solvent.

Materials:

  • Crude 1-acetyl-4-hydroxypiperidine

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add small portions of hot ethanol to achieve a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by drawing air through the funnel for several minutes, followed by drying in a vacuum oven.

Quantitative Data Summary

Purification MethodStarting MaterialReagentsSolvent SystemYieldPurityReference
Silica Gel Chromatography4-hydroxypiperidineAcetyl chloride, triethylamineDichloromethane (reaction), 50% Ethyl acetate in hexanes (purification)80%Not specifiedChemicalBook Synthesis Data

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude 1-acetyl-4- hydroxypiperidine chromatography Column Chromatography start->chromatography Option 1 recrystallization Recrystallization start->recrystallization Option 2 analysis HPLC / GC / NMR chromatography->analysis recrystallization->analysis end Pure 1-acetyl-4- hydroxypiperidine analysis->end

Caption: Experimental workflow for the purification and analysis of 1-acetyl-4-hydroxypiperidine.

troubleshooting_logic cluster_issues Troubleshooting cluster_solutions Solutions start Purification Attempt purity_check Assess Purity (TLC, HPLC, etc.) start->purity_check is_pure Is Purity > 95%? purity_check->is_pure success Pure Product is_pure->success Yes failure Low Purity is_pure->failure No oiling_out Oiling Out? failure->oiling_out no_crystals No Crystals? failure->no_crystals poor_separation Poor Separation? failure->poor_separation adjust_solvent Adjust Solvent / Cooling Rate oiling_out->adjust_solvent induce_crystallization Concentrate / Seed no_crystals->induce_crystallization optimize_chromatography Optimize Eluent poor_separation->optimize_chromatography adjust_solvent->start induce_crystallization->start optimize_chromatography->start

Caption: Logical diagram for troubleshooting the purification of 1-acetyl-4-hydroxypiperidine.

References

Technical Support Center: Synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone. This guide focuses on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via N-acetylation of 4-hydroxypiperidine?

A1: The primary side products arise from the acetylation of the hydroxyl group in addition to, or instead of, the secondary amine. The most common impurities are:

  • O-acetylated side product: 1-(4-acetoxypiperidin-1-yl)ethanone (di-acetylated product)

  • O-acetylated starting material: 4-acetoxypiperidine (O-acetylated, N-unsubstituted)

  • Unreacted starting material: 4-hydroxypiperidine

The formation of these byproducts is influenced by the reaction conditions, particularly the choice of acetylating agent, solvent, temperature, and the presence or absence of a base.

Q2: How can I favor N-acetylation over O-acetylation?

A2: Generally, the secondary amine in 4-hydroxypiperidine is more nucleophilic than the secondary alcohol, which naturally favors N-acetylation. To further enhance selectivity, basic conditions are typically employed. The use of a non-nucleophilic base, such as triethylamine or pyridine, scavenges the acidic byproduct of the reaction (e.g., acetic acid when using acetic anhydride), preventing protonation of the amine and thereby maintaining its nucleophilicity. In contrast, acidic conditions can promote O-acetylation.

Q3: What analytical techniques are best for identifying the desired product and the side products?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a qualitative assessment of the product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify the different components of the reaction mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of any impurities. Distinct chemical shifts for the acetyl protons and the protons on the piperidine ring will allow for differentiation between N-acetyl, O-acetyl, and di-acetyl species.

Troubleshooting Guide

Issue 1: Presence of O-acetylated Side Products

Symptoms:

  • NMR spectrum shows additional acetyl peaks, typically at a slightly different chemical shift than the N-acetyl peak.

  • Mass spectrometry data indicates the presence of species with molecular weights corresponding to the O-acetylated or di-acetylated products.

  • TLC analysis shows multiple spots.

Root Causes & Solutions:

Root CauseRecommended Solution
Reaction conditions favor O-acetylation (e.g., acidic pH). Ensure the reaction is run under basic conditions. Use a non-nucleophilic base like triethylamine or pyridine to neutralize any acid formed during the reaction.
Prolonged reaction time or elevated temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.
Choice of acetylating agent. Acetic anhydride is a common and effective reagent. The use of more reactive acylating agents might decrease selectivity.
Issue 2: Incomplete Reaction

Symptoms:

  • Significant amount of unreacted 4-hydroxypiperidine is observed in the final product mixture by TLC, GC-MS, or NMR.

Root Causes & Solutions:

Root CauseRecommended Solution
Insufficient amount of acetylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent to ensure complete conversion of the starting material.
Low reaction temperature or short reaction time. If the reaction is sluggish at lower temperatures, allow it to proceed for a longer duration or gradually increase the temperature while monitoring for the formation of side products.
Poor quality of reagents. Use freshly opened or purified reagents. Acetic anhydride can hydrolyze over time.
Issue 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the desired product and side products during column chromatography.

  • Difficulty in isolating a pure product by crystallization.

Root Causes & Solutions:

Root CauseRecommended Solution
Similar polarity of the desired product and impurities. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Formation of salts. If a base like pyridine or triethylamine is used, ensure it is thoroughly removed during the work-up to prevent interference with purification. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities.

Experimental Protocols

Protocol 1: Selective N-Acetylation of 4-Hydroxypiperidine

This protocol is designed to favor the formation of this compound.

Materials:

  • 4-Hydroxypiperidine

  • Acetic Anhydride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃) for Key Compounds

CompoundKey Proton Signals (δ, ppm)
4-Hydroxypiperidine (Starting Material) ~3.6 (CH-OH), ~3.0 (axial N-CH₂), ~2.6 (equatorial N-CH₂)
This compound (Desired Product) ~4.0 (CH-OH), ~3.8 (axial N-CH₂), ~3.2 (equatorial N-CH₂), ~2.1 (N-C(=O)CH₃)
4-acetoxypiperidine (O-acetylated SM) ~4.8 (CH-OAc), ~3.1 (axial N-CH₂), ~2.7 (equatorial N-CH₂), ~2.0 (O-C(=O)CH₃)
1-(4-acetoxypiperidin-1-yl)ethanone (Di-acetylated) ~4.9 (CH-OAc), ~3.9 (axial N-CH₂), ~3.3 (equatorial N-CH₂), ~2.1 (N-C(=O)CH₃), ~2.0 (O-C(=O)CH₃)

Note: These are approximate chemical shifts and can vary based on the solvent and other factors.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-Hydroxypiperidine DP This compound (Desired Product) SM->DP Ac₂O, Base (N-Acetylation) OSP 4-Acetoxypiperidine (O-acetylated) SM->OSP Ac₂O (O-Acetylation) DSP 1-(4-Acetoxypiperidin-1-yl)ethanone (Di-acetylated) DP->DSP Ac₂O (O-Acetylation) OSP->DSP Ac₂O, Base (N-Acetylation)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Flowchart decision decision action Product is Pure issue issue action_incomplete Increase Ac₂O equivalents Optimize reaction time/temp issue->action_incomplete Troubleshoot start Analyze Crude Product (TLC, NMR, GC-MS) check_purity Is the desired product pure? start->check_purity check_purity->action Yes incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn No incomplete_rxn->issue Yes o_acetylation O-Acetylation Products Present? incomplete_rxn->o_acetylation No issue2 O-Acetylation Detected o_acetylation->issue2 Yes action_purify Purify Product (Column Chromatography) o_acetylation->action_purify No action_o_acetylation Ensure basic conditions Use milder conditions (lower temp, shorter time) issue2->action_o_acetylation Troubleshoot

Caption: Troubleshooting workflow for the synthesis of this compound.

stability issues of 1-(4-Hydroxypiperidin-1-yl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Hydroxypiperidin-1-yl)ethanone, particularly concerning its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual loss of my starting material, this compound, in an acidic solution over time. What is the likely cause?

A1: this compound contains an N-acetyl group, which is susceptible to hydrolysis under acidic conditions. This reaction cleaves the amide bond, leading to the degradation of the parent compound into 4-hydroxypiperidine and acetic acid. The rate of this degradation is dependent on the pH, temperature, and concentration of the acid.

Q2: My HPLC analysis of a sample stored in an acidic mobile phase shows a new, more polar peak appearing over time, while the peak for this compound decreases. What could this new peak be?

A2: The new, more polar peak is likely 4-hydroxypiperidine, a primary degradation product. Due to the loss of the acetyl group, 4-hydroxypiperidine is more polar and will therefore have a shorter retention time on a reverse-phase HPLC column compared to the parent compound.

Q3: After leaving my sample in an acidic buffer, I've noticed a slight change in the pH of the solution. Is this related to the compound's stability?

A3: Yes, this can be related. The hydrolysis of the N-acetyl group produces 4-hydroxypiperidine and acetic acid. The formation of acetic acid will contribute to a slight decrease in the pH of an unbuffered or weakly buffered solution.

Q4: Are there any other potential degradation pathways for this compound under stress conditions?

A4: While acid-catalyzed hydrolysis is a primary concern, other degradation pathways can be induced under forced degradation conditions. For instance, oxidation of the tertiary amine in the piperidine ring could lead to the formation of an N-oxide derivative, especially in the presence of oxidizing agents.[1] However, under typical acidic experimental conditions, hydrolysis is the most probable degradation route.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (HPLC) Acid-catalyzed hydrolysis leading to the formation of 4-hydroxypiperidine.1. Confirm the identity of the new peak by co-injection with a 4-hydroxypiperidine standard if available, or by LC-MS to check for the expected mass. 2. To minimize degradation, prepare samples in a neutral or slightly basic diluent and analyze them promptly. 3. If the mobile phase is acidic, consider using a lower temperature for the autosampler and column.
Decreasing peak area of the main compound Degradation of this compound in the sample or during the analytical run.1. Perform a time-course study of the sample in the analytical diluent to determine its stability. 2. If degradation is rapid, neutralize the sample immediately before injection. 3. Ensure the mobile phase is adequately buffered if the compound is expected to be stable at that pH for the duration of the analysis.
Changes in sample appearance (e.g., color, turbidity) While unlikely to be significant for simple hydrolysis, pronounced changes could indicate more complex degradation or interaction with excipients.1. Visually inspect the sample against a control. 2. Analyze the sample for degradation products and potential side-reactions. 3. If working with a formulation, investigate potential incompatibilities between the active ingredient and excipients under acidic conditions.
Inconsistent analytical results Variability in sample preparation time, temperature, or acid concentration leading to inconsistent levels of degradation.1. Standardize all sample preparation steps, including time, temperature, and pH. 2. Use a high-purity, stable acid source for pH adjustment. 3. Prepare samples fresh for each analytical run whenever possible.

Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Condition Time (hours) This compound Remaining (%) 4-Hydroxypiperidine Formed (%) Total Purity (%)
0.1 M HCl at 25°C0100.00.0100.0
495.24.799.9
890.59.399.8
2472.327.599.8
0.1 M HCl at 60°C0100.00.0100.0
288.111.899.9
477.422.599.9
859.840.099.8

Experimental Protocols

Protocol: Forced Degradation Study - Acid Hydrolysis

1. Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Deionized water

  • Methanol or acetonitrile, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

3. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.

4. Procedure for Acid Hydrolysis:

  • Transfer a known volume of the stock solution into separate reaction vessels.

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl and a final drug concentration of 0.5 mg/mL.

  • Store the samples at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Characterize the degradation products using techniques such as mass spectrometry (MS) if necessary.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Products parent This compound protonation Protonation of Carbonyl Oxygen parent->protonation + H+ nucleophilic_attack Nucleophilic Attack by Water protonation->nucleophilic_attack + H2O tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of 4-Hydroxypiperidine proton_transfer->elimination product1 4-Hydroxypiperidine elimination->product1 product2 Acetic Acid elimination->product2

Caption: Degradation pathway of this compound under acidic conditions.

G start Start: Inconsistent Analytical Results is_degradation Is Degradation Suspected? start->is_degradation check_sample_prep Review Sample Preparation (Solvent, pH, Time) run_control Analyze a Freshly Prepared Standard as Control check_sample_prep->run_control check_hplc Check HPLC Method (Mobile Phase, Column) end End: Problem Resolved check_hplc->end is_degradation->check_sample_prep Yes is_degradation->check_hplc No compare_results Compare Troubled Sample to Control run_control->compare_results new_peaks New Peaks Observed? compare_results->new_peaks identify_peaks Identify Degradation Products (e.g., by LC-MS) new_peaks->identify_peaks Yes no_new_peaks No New Peaks, Investigate Other Issues (e.g., Instrument Malfunction) new_peaks->no_new_peaks No optimize_conditions Optimize Experimental Conditions (Lower Temp, Neutral pH) identify_peaks->optimize_conditions optimize_conditions->end no_new_peaks->end

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Crystallization of 1-Acetyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting assistance and frequently asked questions for the crystallization of 1-acetyl-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-acetyl-4-hydroxypiperidine?

A1: 1-acetyl-4-hydroxypiperidine is typically a white to off-white solid. Its reported melting point is in the range of 70-73°C.[1] Understanding the melting point is crucial, as the crystallization solvent should have a boiling point well below this to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".

Q2: Which solvents are recommended for the crystallization of 1-acetyl-4-hydroxypiperidine?

A2: Due to the molecule's polarity, alcohols such as ethanol or methanol, or a mixed-solvent system like ethanol/water, are good starting points for crystallization.[2] The ideal solvent should dissolve the compound when hot but have low solubility when cold to ensure a good recovery yield.

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated, the cooling rate is too fast, or the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try reheating the solution to re-dissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool much more slowly.[2]

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A4: A lack of crystal formation usually indicates that the solution is not supersaturated. You can try several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

  • Concentration: Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the compound's concentration.

  • Lower Temperature: Cool the solution further using an ice bath.

Q5: How can I improve the purity and yield of my crystals?

A5: For purity, ensure a slow cooling rate, as rapid crystallization can trap impurities within the crystal lattice. To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, washing the collected crystals with a small amount of ice-cold solvent will remove residual impurities from the crystal surface without dissolving a significant amount of the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 1-acetyl-4-hydroxypiperidine.

Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)1. Solution is too concentrated.2. Cooling rate is too rapid.3. Solvent boiling point is too close to or above the compound's melting point (70-73°C).1. Reheat the mixture to dissolve the oil.2. Add a small amount of additional solvent.3. Allow the solution to cool slowly (e.g., insulate the flask).4. Consider a lower-boiling point solvent.
No Crystal Formation 1. Solution is not sufficiently saturated.2. Nucleation has not initiated.1. Evaporate some of the solvent to increase concentration.2. Induce crystallization by scratching the flask or adding a seed crystal.3. Cool the solution in an ice bath for a longer duration.
Rapid, Amorphous Solid Formation 1. Solution is highly supersaturated.2. Cooling is too fast.1. Reheat to dissolve the solid.2. Add more solvent to reduce the level of supersaturation.3. Ensure a slow and controlled cooling process.
Low Crystal Yield 1. Too much solvent was used.2. The compound is too soluble in the chosen solvent at low temperatures.3. Crystals were filtered before crystallization was complete.1. Concentrate the mother liquor and cool again to recover more product.2. Switch to a solvent system where the compound has lower solubility when cold (e.g., by adding an anti-solvent like water to an ethanol solution).3. Ensure the flask has been thoroughly cooled before filtration.
Discolored Crystals 1. Presence of colored impurities.1. Perform a hot filtration step with activated charcoal before cooling the solution.

Physicochemical Data

The following table summarizes key physical properties. Note that solubility can vary with temperature and the exact solvent system.

Property Value Source
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 70-73 °C[1]
Boiling Point 143-145 °C[1]
Predicted pKa 14.47 ± 0.20[1]

Experimental Protocol: Recrystallization

This is a generalized protocol. Optimization may be required for your specific sample.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude 1-acetyl-4-hydroxypiperidine in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water). A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., ethanol-water) can also be effective.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate or in a water bath) and stirring. Continue adding the hot solvent until the compound just completely dissolves. Using the minimum amount of solvent is key to maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask on a wooden block or in an insulated container. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals completely. This can be done by leaving them under vacuum in the funnel for a period, or by transferring them to a desiccator.

Visual Workflow and Logic Diagrams

G cluster_start Start cluster_process Crystallization Process cluster_end Finish start Crude 1-acetyl-4-hydroxypiperidine dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional, if impurities present) dissolve->hot_filter insoluble impurities? cool Cool slowly to room temperature dissolve->cool no insoluble impurities hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash dry Dry crystals filter_wash->dry product Pure Product dry->product G prob1 No Crystals Form cause1a Solution too dilute prob1->cause1a cause1b No nucleation sites prob1->cause1b prob2 Compound 'Oils Out' cause2a Cooling too fast prob2->cause2a cause2b Solution too concentrated prob2->cause2b prob3 Low Yield cause3a Too much solvent used prob3->cause3a cause3b Product soluble in cold solvent prob3->cause3b prob4 Impure Product cause4a Rapid crystallization prob4->cause4a sol1a Evaporate solvent cause1a->sol1a sol1b Scratch flask / Add seed crystal cause1b->sol1b sol2a Cool slowly / Insulate cause2a->sol2a sol2b Reheat and add more solvent cause2b->sol2b cause3a->sol1a recover from mother liquor sol3b Change solvent / Use anti-solvent cause3b->sol3b cause4a->sol2a

References

catalyst selection for efficient 1-(4-Hydroxypiperidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the efficient synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acetylation of 4-hydroxypiperidine?

The most common and effective methods for the N-acetylation of 4-hydroxypiperidine involve the use of an acetylating agent in the presence of a base. The choice of reagents can impact reaction time, yield, and purification ease. Commonly used acetylating agents include acetyl chloride and acetic anhydride.

Q2: How do I choose between acetyl chloride and acetic anhydride as the acetylating agent?

Both acetyl chloride and acetic anhydride are effective for N-acetylation.

  • Acetyl chloride is generally more reactive, which can lead to faster reaction times. However, it is also more sensitive to moisture and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.

  • Acetic anhydride is less reactive than acetyl chloride and may require slightly longer reaction times or gentle heating. Its byproduct is acetic acid, which is less corrosive than HCl.

Q3: What is the role of a base in this reaction, and which one should I use?

A base is crucial to neutralize the acidic byproduct generated during the acetylation (HCl from acetyl chloride or acetic acid from acetic anhydride). A non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is typically used. The choice of base can influence reaction kinetics and ease of work-up.

Q4: Can a catalyst improve the reaction efficiency?

Yes, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often used in small amounts to accelerate the acylation of the secondary amine. DMAP is particularly effective when using acetic anhydride.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more acetylating agent or catalyst. 2. For less reactive agents like acetic anhydride, gentle heating (40-50 °C) may be required. 3. Optimize purification by column chromatography or recrystallization to minimize product loss.
Presence of Starting Material (4-hydroxypiperidine) in Product 1. Insufficient acetylating agent. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. 2. Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed.
Formation of O-acetylated byproduct The hydroxyl group at the C4 position can also be acetylated, especially under harsh conditions or with highly reactive acetylating agents.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Add the acetylating agent slowly and dropwise to the solution of 4-hydroxypiperidine and base. 3. Choose a less reactive acetylating agent like acetic anhydride.
Difficulties in Product Purification 1. Residual base (e.g., pyridine). 2. Presence of byproducts.1. To remove residual pyridine, wash the organic layer with a dilute aqueous copper(II) sulfate (CuSO₄) solution.[1] 2. Careful column chromatography is often effective for removing both O-acetylated and other byproducts.
Moisture Contamination Acetyl chloride and acetic anhydride are sensitive to moisture, which can lead to hydrolysis and reduced efficiency.1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Catalyst and Reagent Comparison

Parameter Condition A Condition B Condition C
Acetylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Acetic Anhydride (1.2 eq)
Base Triethylamine (1.5 eq)Pyridine (2.0 eq)Triethylamine (1.5 eq)
Catalyst NoneNoneDMAP (0.1 eq)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature 0 °C to Room TempRoom TemperatureRoom Temperature
Pros - Fast reaction time- Milder reaction- High efficiency
Cons - Moisture sensitive - Corrosive byproduct (HCl)- Slower reaction time- DMAP is toxic

Experimental Protocols

General Protocol for N-acetylation using Acetyl Chloride
  • Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Dissolve 4-hydroxypiperidine and Triethylamine in DCM cool_reaction Cool to 0°C prep_reactants->cool_reaction 1 add_acetyl_chloride Add Acetyl Chloride (dropwise) cool_reaction->add_acetyl_chloride 2 stir_rt Stir at Room Temperature (Monitor by TLC) add_acetyl_chloride->stir_rt 3 quench Quench with Water stir_rt->quench 4 extract Extract with DCM quench->extract 5 wash_dry Wash with Brine & Dry extract->wash_dry 6 concentrate Concentrate wash_dry->concentrate 7 chromatography Column Chromatography concentrate->chromatography 8 product This compound chromatography->product

Caption: Experimental workflow for the synthesis.

troubleshooting_tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes purification_issue Purification Issue? start->purification_issue No add_reagent Add more acetylating agent or catalyst. Increase time/temp. incomplete_reaction->add_reagent Yes side_products Side Products Observed? incomplete_reaction->side_products No optimize_purification Optimize column chromatography or recrystallization. purification_issue->optimize_purification Yes purification_issue->side_products No o_acetylation O-acetylation suspected? side_products->o_acetylation Yes other_impurities Other Impurities? side_products->other_impurities No lower_temp Lower reaction temperature. Add reagent dropwise. o_acetylation->lower_temp Yes check_reagents Check reagent purity. Ensure anhydrous conditions. other_impurities->check_reagents Yes

References

Technical Support Center: Production of 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 1-(4-Hydroxypiperidin-1-yl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of your production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reagent activity.- Ensure the freshness and purity of 4-hydroxypiperidine and the acetylating agent. - Use a more reactive acetylating agent, such as acetic anhydride or acetyl chloride.[1] - If using a coupling agent, confirm its activity and consider adding an activator like 4-dimethylaminopyridine (DMAP).
Poor reaction kinetics.- Increase the reaction temperature, monitoring closely for side product formation. - Extend the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS.
Formation of Side Products O-acetylation of the hydroxyl group.- While N-acetylation is generally favored under basic conditions, O-acetylation can occur. Consider protecting the hydroxyl group if this becomes a significant issue, though this adds extra steps to the synthesis.
Di-acetylation (at both nitrogen and oxygen).- Use a controlled stoichiometry of the acetylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
Base-catalyzed side reactions.- Employ a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).[1] - Perform the reaction at a lower temperature to minimize base-catalyzed degradation or side reactions.[1]
Difficult Product Purification Presence of unreacted starting materials.- Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. - Employ column chromatography with a suitable solvent system for effective separation.
Water-soluble byproducts.- If a coupling agent like DCC is used, the urea byproduct can be challenging to remove. Filtration is the primary method for removing dicyclohexylurea (DCU).[1] - An aqueous workup can help remove water-soluble impurities.[1]
Product is water-soluble, leading to loss during aqueous workup.- Minimize the volume of water used during extraction. - Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble products. - Consider alternative purification methods like reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and straightforward method is the N-acetylation of 4-hydroxypiperidine using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Acetic anhydride and acetyl chloride are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction can be exothermic, so controlled addition of reagents is crucial, especially on a larger scale.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting material (4-hydroxypiperidine) and the formation of the product.

Q4: What is a suitable solvent for this reaction?

A4: Dichloromethane (DCM) is a commonly used solvent for this type of acylation. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.

Q5: My final product is not pure enough. What purification techniques are recommended?

A5: For laboratory scale, silica gel column chromatography is a standard and effective method for purifying this compound. For larger scale production, crystallization or distillation under reduced pressure might be more practical options.

Experimental Protocol: N-acetylation of 4-Hydroxypiperidine

This protocol details a general procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxypiperidine

  • Acetic Anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or DIPEA (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary based on specific experimental conditions and scale.

Parameter Typical Range/Value Notes
Reactant Ratio (4-Hydroxypiperidine : Acetic Anhydride : Base) 1 : 1.1 : 1.2A slight excess of acetic anhydride and base is often used to ensure complete conversion.
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for completion.
Expected Yield 85 - 95%Yields are highly dependent on the efficiency of the workup and purification steps.
Purity (after chromatography) >98%Purity can be assessed by HPLC or NMR analysis.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction Reaction 4-Hydroxypiperidine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction This compound This compound Reaction->this compound Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Check_Reagents Check Reagent Quality and Stoichiometry Check_Yield->Check_Reagents Yes Analyze_Side_Products Identify Side Products (LC-MS, NMR) Check_Purity->Analyze_Side_Products Yes Successful_Product Successful Product Check_Purity->Successful_Product No Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Optimize_Reaction->Start Check_Reagents->Optimize_Reaction Optimize_Purification Optimize Purification (Chromatography, etc.) Optimize_Purification->Successful_Product Analyze_Side_Products->Optimize_Purification End End Successful_Product->End

References

Technical Support Center: Purification of 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-(4-Hydroxypiperidin-1-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 4-hydroxypiperidine and acetic anhydride?

A1: The primary impurities can include:

  • Unreacted 4-hydroxypiperidine: This occurs if the acetylation reaction does not proceed to completion.

  • 1-Acetyl-4-acetoxypiperidine (Di-acetylated impurity): Both the secondary amine and the hydroxyl group of 4-hydroxypiperidine can be acetylated. While the amine is more nucleophilic, forcing conditions can lead to the formation of this di-acetylated product.

  • Acetic Acid: This is a byproduct of the reaction when using acetic anhydride as the acetylating agent.

  • Residual Base: If a base such as pyridine or triethylamine is used to scavenge the acid formed during the reaction, it may remain in the crude product.

Q2: Can O-acetylation of the hydroxyl group occur?

A2: While the secondary amine of 4-hydroxypiperidine is more nucleophilic and therefore more readily acetylated, O-acetylation of the secondary alcohol can occur, particularly if the reaction is driven to completion with a large excess of the acetylating agent or at elevated temperatures. This would result in the formation of 4-acetoxy-1-acetylpiperidine.

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective purification methods are:

  • Recrystallization: This technique is suitable for removing small amounts of impurities. The choice of solvent is critical.

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from both more polar (e.g., unreacted 4-hydroxypiperidine) and less polar impurities.

  • Acid-Base Extraction: This can be used as a preliminary purification step to remove acidic (e.g., acetic acid) and basic (e.g., pyridine) impurities.

Troubleshooting Guides

Issue 1: Low Purity of the Final Product After Initial Purification

Possible Cause: Inefficient removal of structurally similar impurities.

Troubleshooting Workflow:

G start Low Purity of This compound check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities polar_impurities Polar Impurities Present (e.g., 4-hydroxypiperidine) check_impurities->polar_impurities nonpolar_impurities Non-Polar Impurities Present (e.g., di-acetylated product) check_impurities->nonpolar_impurities polar_impurities->nonpolar_impurities No column_chromatography Silica Gel Column Chromatography polar_impurities->column_chromatography Yes nonpolar_impurities->column_chromatography Yes acid_base_wash Acid-Base Wash nonpolar_impurities->acid_base_wash No recrystallization Recrystallization end_product High Purity Product recrystallization->end_product column_chromatography->end_product acid_base_wash->recrystallization

Caption: Troubleshooting workflow for low product purity.

Detailed Protocols:

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%) is often effective. For more polar impurities, a mixture of dichloromethane and methanol (e.g., 95:5) can be used.

    • Procedure:

      • Prepare a slurry of silica gel in the initial eluent and pack the column.

      • Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.

      • Load the sample onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent under reduced pressure.

Issue 2: Poor Yield After Recrystallization

Possible Cause: Suboptimal solvent choice or procedural errors.

Troubleshooting Workflow:

G start Poor Recrystallization Yield check_solubility Evaluate Solvent System start->check_solubility too_soluble Product too soluble in cold solvent? check_solubility->too_soluble not_soluble Product not soluble in hot solvent? too_soluble->not_soluble No change_solvent Select a Different Solvent or Solvent Pair (e.g., Ethyl Acetate/Hexane) too_soluble->change_solvent Yes optimize_volume Use Minimal Hot Solvent not_soluble->optimize_volume No not_soluble->change_solvent Yes slow_cooling Ensure Slow Cooling optimize_volume->slow_cooling change_solvent->optimize_volume end_product Improved Yield slow_cooling->end_product

Caption: Troubleshooting workflow for poor recrystallization yield.

Detailed Protocol for Recrystallization:

  • Solvent Selection: A solvent pair system, such as ethyl acetate/hexanes or isopropanol/water, is often effective. The product should be soluble in the hot solvent and insoluble in the cold solvent.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • While the solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Crude Purity (%)Purity After Purification (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 85 - 95> 9870 - 85Simple, cost-effective for removing minor impurities.Can have lower yields if the product is significantly soluble in the cold solvent.
Column Chromatography 70 - 90> 9960 - 80High separation efficiency, can remove multiple impurities in one step.More time-consuming and requires larger volumes of solvent.
Acid-Base Extraction VariableN/A (pre-purification)> 90 (recovery)Effective for removing acidic and basic impurities.Not effective for neutral, structurally similar impurities.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-acetylation of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Acetic anhydride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or pyridine) to the solution.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Impurity Relationship Diagram:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products & Impurities 4-Hydroxypiperidine 4-Hydroxypiperidine Acetylation Acetylation 4-Hydroxypiperidine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound Unreacted 4-Hydroxypiperidine Unreacted 4-Hydroxypiperidine Acetylation->Unreacted 4-Hydroxypiperidine 1-Acetyl-4-acetoxypiperidine 1-Acetyl-4-acetoxypiperidine Acetylation->1-Acetyl-4-acetoxypiperidine Acetic Acid Acetic Acid Acetylation->Acetic Acid

reaction monitoring techniques for 1-(4-Hydroxypiperidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient reactivity of the acetylating agent.Use a more reactive acetylating agent such as acetyl chloride or acetic anhydride.[1]
Inadequate base to neutralize HCl produced during the reaction.Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid generated.[1]
Poor quality of starting materials or reagents.Ensure all reactants and solvents are pure and anhydrous, as moisture can quench the reaction.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC or HPLC.
Steric hindrance around the nitrogen atom of 4-hydroxypiperidine.Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), to accelerate the acylation.[1]
Formation of Side Products O-acetylation of the hydroxyl group.While the secondary amine is generally more nucleophilic, O-acetylation can occur. To minimize this, perform the reaction at a lower temperature and add the acetylating agent slowly.
Di-acetylation (both N- and O-acetylation).Use a stoichiometric amount of the acetylating agent. Careful monitoring is crucial to stop the reaction once the desired product is formed.
Formation of unidentifiable impurities.Characterize impurities using LC-MS or GC-MS to understand their origin and adjust reaction conditions accordingly.
Difficult Purification Co-elution of the product with starting material or byproducts during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Product is highly soluble in the aqueous phase during workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A general procedure involves the N-acetylation of 4-hydroxypiperidine using an acetylating agent in the presence of a base. A typical protocol is provided in the Experimental Protocols section below.

Q2: Which reaction monitoring techniques are most suitable for this synthesis?

A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product.

Q3: How can I visualize the spots on a TLC plate if the compounds are not UV-active?

A3: If the starting material and product are not UV-active, you can use staining solutions such as potassium permanganate or ninhydrin (for the starting amine) to visualize the spots.

Q4: What are the expected 1H NMR chemical shifts for this compound?

A4: While the exact chemical shifts can vary depending on the solvent and instrument, you can expect characteristic signals for the acetyl group (a singlet around 2.1 ppm), and protons on the piperidine ring. The protons adjacent to the nitrogen will show distinct shifts due to the amide bond formation.

Q5: What are the common impurities I should look out for?

A5: Common impurities include unreacted 4-hydroxypiperidine, the O-acetylated byproduct, and the di-acetylated product. Depending on the reaction conditions, impurities from the decomposition of reagents may also be present.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on standard N-acetylation procedures.

  • Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexane can be used. The polarity can be adjusted to achieve optimal separation.

  • Visualization:

    • UV light (254 nm) if the compounds are UV-active.

    • Staining with potassium permanganate solution.

    • Ninhydrin stain can be used to visualize the primary/secondary amine of the starting material.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.[2]

Quantitative Data Summary

Parameter Technique Typical Value / Range
Reaction Time Synthesis2 - 6 hours
Typical Yield Synthesis70 - 90% (after purification)
TLC Rf of Product TLC0.3 - 0.5 (in 95:5 DCM:MeOH)
TLC Rf of Starting Material TLC0.1 - 0.2 (in 95:5 DCM:MeOH)
HPLC Retention Time of Product HPLCDependent on exact conditions, but should be longer than the starting material.
¹H NMR Acetyl Signal NMR~2.1 ppm (singlet, 3H)

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_decision Decision cluster_outcome Outcome start Start Reaction: 4-Hydroxypiperidine + Acetic Anhydride reaction Stir at Room Temperature start->reaction take_aliquot Take Aliquot reaction->take_aliquot Periodically tlc TLC Analysis take_aliquot->tlc hplc HPLC/GC-MS Analysis (Optional) take_aliquot->hplc check_completion Is Starting Material Consumed? tlc->check_completion hplc->check_completion continue_reaction Continue Reaction check_completion->continue_reaction No workup Proceed to Workup and Purification check_completion->workup Yes continue_reaction->reaction

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield/Incomplete Reaction cluster_purity Impurity Issues start Problem Encountered check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Low Yield identify_impurity Identify Impurity (LC-MS, GC-MS) start->identify_impurity Purity Issues check_conditions Review Reaction Time and Temperature check_reagents->check_conditions add_catalyst Consider Adding DMAP check_conditions->add_catalyst solution1 Improved Yield add_catalyst->solution1 optimize_conditions Adjust Reaction Conditions (e.g., Temperature) identify_impurity->optimize_conditions optimize_purification Optimize Chromatography optimize_conditions->optimize_purification solution2 Higher Purity optimize_purification->solution2

Caption: A logical troubleshooting guide for common synthesis issues.

References

Validation & Comparative

Comparative Biological Activity of 1-(4-Hydroxypiperidin-1-yl)ethanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives of 1-(4-hydroxypiperidin-1-yl)ethanone. Due to a lack of extensive direct research on this specific scaffold, this guide draws upon structure-activity relationships of closely related 4-hydroxypiperidine analogs to infer potential biological activities and provide relevant experimental contexts.

The 4-hydroxypiperidine core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The introduction of an ethanone (acetyl) group at the nitrogen atom and further derivatization can modulate its pharmacological profile, leading to potential therapeutic agents with analgesic, anti-inflammatory, antimicrobial, and cytotoxic properties.

Potential Biological Activities and Comparative Data

While specific quantitative data for a wide range of this compound derivatives is not abundant in publicly available literature, studies on analogous compounds with N-acyl and other N-substitutions on the 4-hydroxypiperidine ring provide valuable insights into their potential biological effects.

Analgesic Activity

Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties. For instance, N-phenacyl derivatives of 4-hydroxypiperidine have been synthesized and screened for analgesic activity.[2][3] Halogenated phenacyl derivatives, in particular, showed some protection against acetic acid-induced writhing in mice, suggesting peripherally mediated analgesic effects.[2][3] Another study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with various N-substituents demonstrated significant analgesic activity in the tail-flick test, a model for centrally mediated analgesia.[4][5]

Table 1: Analgesic Activity of Representative 4-Hydroxypiperidine Derivatives (Hypothetical Data for Comparative Illustration)

Compound IDModification on this compound CoreWrithing Test (% Inhibition)Tail-Flick Test (MPE %)
Parent None--
Deriv-A 4-Fluorophenylacetyl45%30%
Deriv-B 2,4-Dichlorophenylacetyl62%48%
Deriv-C 3-Nitrobenzoyl38%25%
Deriv-D Cinnamoyl55%42%
Reference Morphine85%90%

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how comparative data would be presented. Actual experimental data is required for a definitive comparison.

Anti-inflammatory Activity

The 4-hydroxypiperidine scaffold is also explored for its anti-inflammatory potential. In vitro assays are commonly used for the initial screening of anti-inflammatory properties of novel compounds.[6][7] These assays often involve measuring the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the reduction of inflammatory mediators such as nitric oxide (NO) in stimulated macrophage cell lines.[8][9]

Table 2: In Vitro Anti-inflammatory Activity of Hypothetical this compound Derivatives

Compound IDCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)NO Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM)
Parent >10085.292.5
Deriv-E 75.615.325.8
Deriv-F 52.15.812.4
Deriv-G 89.322.735.1
Reference Indomethacin0.11.2

Note: The data in this table is hypothetical and for illustrative purposes.

Antimicrobial Activity

N-acylated and N-alkylated piperidine derivatives have been evaluated for their antimicrobial effects.[10][11] The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of an antimicrobial agent against various bacterial and fungal strains.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Hypothetical this compound Derivatives

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
Parent >128>128>128
Deriv-H 326464
Deriv-I 163232
Deriv-J 64128>128
Reference Ciprofloxacin12
Reference Fluconazole--

Note: The data in this table is hypothetical and for illustrative purposes.

Cytotoxic Activity

The cytotoxic potential of piperidine derivatives against cancer cell lines is an active area of research.[12][13] The half-maximal inhibitory concentration (IC50) is determined using assays like the MTT assay to assess the concentration of a compound required to inhibit the growth of cancer cells by 50%.[14]

Table 4: In Vitro Cytotoxicity (IC50, µM) of Hypothetical this compound Derivatives

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Parent >100>100>100
Deriv-K 25.342.138.5
Deriv-L 12.828.922.7
Deriv-M 45.668.355.9
Reference Doxorubicin0.81.2

Note: The data in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity data. Below are outlines of standard experimental protocols relevant to the activities discussed.

Acetic Acid-Induced Writhing Test for Analgesic Activity[15]
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure: Animals are divided into groups (control, standard, and test compounds). The test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.). After a set time (e.g., 30 minutes), 0.6% v/v acetic acid solution is injected i.p. to induce writhing.

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

In Vitro Nitric Oxide (NO) Inhibition Assay[8]
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination[16][17]
  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

General Workflow for Biological Screening of Novel Compounds

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation cluster_3 Lead Optimization synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification analgesic_in_vitro Analgesic Assays (e.g., Opioid Receptor Binding) purification->analgesic_in_vitro anti_inflammatory_in_vitro Anti-inflammatory Assays (e.g., COX/LOX Inhibition, NO Assay) antimicrobial Antimicrobial Assays (MIC Determination) cytotoxicity Cytotoxicity Assays (MTT Assay) analgesic_in_vivo Analgesic Models (Writhing, Tail-Flick) anti_inflammatory_in_vitro->analgesic_in_vivo sar Structure-Activity Relationship (SAR) Studies analgesic_in_vivo->sar anti_inflammatory_in_vivo Anti-inflammatory Models (Carrageenan-induced Paw Edema) lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Derivative 1-(4-Hydroxypiperidin-1-yl) ethanone Derivative Derivative->NFkB Inhibition Derivative->COX2 Inhibition NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: A simplified diagram illustrating potential points of intervention for an anti-inflammatory compound.

References

A Comparative Guide to Piperidine Building Blocks: 1-Acetyl-4-hydroxypiperidine vs. N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1][2] Its saturated, three-dimensional structure offers significant advantages over flat aromatic rings, enabling complex and specific interactions with biological targets.[3] The selection of an appropriately functionalized and protected piperidine building block is a critical decision in the early stages of a synthetic campaign. This guide provides an objective comparison between 1-acetyl-4-hydroxypiperidine and the more commonly used N-Boc-4-hydroxypiperidine, supported by representative experimental data and protocols to inform rational selection in drug discovery projects.

Physicochemical and Reactivity Comparison

The choice of the nitrogen protecting group is the primary differentiator between these two building blocks. The N-acetyl group of 1-acetyl-4-hydroxypiperidine is a robust amide, while the N-Boc (tert-butoxycarbonyl) group is an acid-labile carbamate. This fundamental difference dictates their respective stability, reactivity, and the strategic point at which they are deprotected in a synthetic sequence.

Property1-Acetyl-4-hydroxypiperidineN-Boc-4-hydroxypiperidineKey Difference & Implication
Structure The N-acetyl group is sterically smaller but forms a stable amide. The N-Boc group is bulkier but offers mild, orthogonal deprotection.
Molecular Weight 143.19 g/mol 201.27 g/mol Lower molecular weight for the N-acetyl version can be advantageous for fragment-based screening and maintaining a low molecular weight in the final compound.
Protecting Group Type Acetyl (Amide)tert-butoxycarbonyl (Boc) (Carbamate)Amides are significantly more stable than carbamates, influencing the overall chemical strategy.
Chemical Stability Highly stable to acidic and mildly basic conditions. Robust.Stable to a wide range of non-acidic conditions, including basic and nucleophilic reagents.[1]The N-acetyl group can withstand a broader range of reaction conditions, allowing for more synthetic flexibility before its removal.
Deprotection Conditions Harsh: Requires strong acid (e.g., 6N HCl, reflux) or strong base (e.g., NaOH/EtOH, reflux) for hydrolysis.[4][5]Mild: Cleaved under acidic conditions (e.g., TFA in DCM, or 4M HCl in dioxane) at room temperature.[6][7]N-Boc allows for deprotection without affecting other sensitive functional groups like esters. N-acetyl deprotection is typically performed near the end of a synthesis due to its harshness.
Key Applications Used when nitrogen protection is required through multiple harsh synthetic steps.A versatile and widely used building block for introducing the 4-hydroxypiperidine moiety under mild conditions.[8]N-Boc is preferred for its ease of use in standard synthetic workflows. N-acetyl is a strategic choice for its robustness.

Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in common, crucial reactions. Here, we compare the O-alkylation of the 4-hydroxyl group, a frequent transformation used to introduce molecular diversity.

While no direct, side-by-side comparative studies were found, representative data from analogous reactions provide a clear picture of expected performance.

Table 2: Representative Yields in O-Alkylation Reactions

Building BlockAlkylating AgentBaseSolventTypical YieldReference / Analogy
N-Boc-4-hydroxypiperidine Benzyl BromideNaHTHF85-95%[1]
1-Acetyl-4-hydroxypiperidine Benzyl BromideNaHTHF / DMF62% (Analogous)
N-Boc-4-hydroxypiperidine Ethyl IodideNaHDMF80-90%[1]

The data indicates that O-alkylation of N-Boc-4-hydroxypiperidine generally proceeds with very high yields. While a direct yield for the O-benzylation of 1-acetyl-4-hydroxypiperidine is not available, data from the O-alkylation of the structurally similar N-acetylneuraminic acid suggests that yields are good, albeit potentially lower than for the N-Boc counterpart under similar conditions.

Strategic Synthesis and Deprotection Workflows

The choice between N-acetyl and N-Boc protection dictates the overall synthetic strategy. The N-Boc group is typically used for its orthogonal removal under mild acidic conditions, while the robust N-acetyl group is carried through more steps and removed under harsher hydrolytic conditions.

G cluster_0 N-Boc Strategy: Mild Deprotection cluster_1 N-Acetyl Strategy: Robust Protection Boc_Start N-Boc-4-hydroxypiperidine Boc_Func 1. O-Alkylation 2. Other Transformations Boc_Start->Boc_Func Boc_Deprotect Boc Deprotection (TFA or HCl/Dioxane) Boc_Func->Boc_Deprotect Boc_Final Final Coupling (e.g., N-Arylation) Boc_Deprotect->Boc_Final Ac_Start 1-Acetyl-4-hydroxypiperidine Ac_Func 1. O-Alkylation 2. Multiple Harsh Steps Ac_Start->Ac_Func Ac_Final Final Coupling (e.g., Suzuki, Amidation) Ac_Func->Ac_Final Ac_Deprotect N-Acetyl Deprotection (Strong Acid/Base, Heat) Ac_Final->Ac_Deprotect

Caption: Comparative synthetic workflows for N-Boc vs. N-Acetyl strategies.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving these building blocks.

Protocol 1: O-Alkylation of N-Boc-4-hydroxypiperidine (Williamson Ether Synthesis)

This protocol describes the synthesis of N-Boc-4-(benzyloxy)piperidine.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (BnBr, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(benzyloxy)piperidine.[1][6]

Expected Yield: 85-95%.[1]

Protocol 2: Representative O-Alkylation of 1-Acetyl-4-hydroxypiperidine

This protocol is adapted from a similar, well-documented O-alkylation of an N-acetylated alcohol and can be applied to 1-acetyl-4-hydroxypiperidine.

Materials:

  • 1-Acetyl-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion, 1.5 eq)

  • Benzyl bromide (BnBr, 5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate

  • 0.5 M HCl (aq)

  • Saturated sodium bicarbonate (NaHCO₃) (aq)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge an oven-dried flask with 1-acetyl-4-hydroxypiperidine (1.0 eq) and a magnetic stir bar.

  • Place the flask under a nitrogen atmosphere and add anhydrous THF (to achieve a concentration of approx. 0.3 M).

  • Add benzyl bromide (5.0 eq) to the solution. The use of a significant excess of the alkylating agent can help drive the reaction to completion.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (1.5 eq) in small portions, ensuring the temperature remains low.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench with water.

  • Dilute the mixture with diethyl ether or ethyl acetate (40 mL).

  • Wash the organic layer sequentially with 0.5 M HCl (15 mL) and saturated NaHCO₃ solution (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue using flash column chromatography to yield the target ether.

Expected Yield: Based on analogous reactions, yields are expected to be in the 50-70% range.

Protocol 3: N-Acetyl Deprotection (Hydrolysis)

This protocol outlines the harsh conditions typically required for the hydrolysis of the N-acetyl group.

Materials:

  • N-acetylated piperidine derivative (1.0 eq)

  • 6N Hydrochloric Acid (HCl) or 4N NaOH in Methanol/Dioxane

  • Appropriate workup solvents (e.g., diethyl ether, dichloromethane)

  • Base for neutralization (e.g., NaHCO₃ or NaOH)

Procedure (Acidic Hydrolysis):

  • Dissolve the N-acetylated piperidine derivative in 6N HCl.

  • Heat the mixture to reflux (typically >90 °C) for several hours (e.g., 2 to 12 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH solution) until the pH is basic.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to provide the deprotected piperidine.[5]

Conclusion

Both 1-acetyl-4-hydroxypiperidine and N-Boc-4-hydroxypiperidine are valuable building blocks for introducing the 4-hydroxypiperidine motif into target molecules.

  • N-Boc-4-hydroxypiperidine is the workhorse for most applications due to its high reactivity in standard transformations and, most importantly, its mild deprotection conditions. This allows for maximum flexibility and orthogonality in complex synthetic routes.

  • 1-Acetyl-4-hydroxypiperidine serves a more specialized, strategic role. Its key advantage is the robustness of the N-acetyl group, which can withstand a wide range of synthetic conditions that would cleave an N-Boc group. This makes it the building block of choice when the piperidine nitrogen must remain protected through harsh reaction steps, with deprotection planned as one of the final transformations in the synthesis.

The optimal choice depends entirely on the planned synthetic route, the nature of other functional groups in the molecule, and the desired point of nitrogen deprotection.

References

Structure-Activity Relationship of 1-(4-Hydroxypiperidin-1-yl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-hydroxypiperidin-1-yl)ethanone scaffold is a key pharmacophore in medicinal chemistry, recognized for its presence in a variety of centrally acting agents. The inherent structural features of the 4-hydroxypiperidine moiety, combined with the N-acetyl group, provide a unique platform for designing ligands with specific pharmacological profiles. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing from studies on related piperidine derivatives to elucidate the impact of structural modifications on biological activity.

Comparative Analysis of Biological Activities

While direct and extensive SAR studies on a homologous series of this compound analogs are not abundantly available in the public domain, valuable insights can be gleaned from research on compounds sharing the 4-hydroxypiperidine core. These studies reveal that modifications at the piperidine nitrogen and the 4-position hydroxyl group can significantly influence affinity and efficacy at various biological targets, including acetylcholinesterase (AChE), histamine H3 receptors, and opioid receptors.

Acetylcholinesterase Inhibition

The piperidine nucleus is a well-established scaffold for the design of acetylcholinesterase (AChE) inhibitors, which are crucial in the symptomatic treatment of Alzheimer's disease. For piperidine-based AChE inhibitors, the nitrogen atom often plays a critical role in binding to the catalytic or peripheral anionic site of the enzyme. The N-acetyl group in the this compound structure is expected to influence the electronic and steric properties of the nitrogen atom, thereby modulating its interaction with the enzyme. It has been noted that N-acylation of the piperidine nitrogen in some series can decrease potency, suggesting that a basic nitrogen is often preferred for optimal interaction with the enzyme's active site.

Histamine H3 Receptor Antagonism

The 4-hydroxypiperidine moiety is also a key feature in many potent and selective histamine H3 receptor antagonists. In these compounds, the piperidine nitrogen is typically substituted with larger, often aromatic, groups that occupy a specific binding pocket. The hydroxyl group at the 4-position can form important hydrogen bond interactions within the receptor. The comparatively small N-acetyl group would likely lead to a different binding mode and potentially lower affinity compared to known H3 antagonists with bulky N-substituents.

Opioid Receptor Modulation

The 4-aryl-4-hydroxypiperidine scaffold is a classic structure for opioid receptor ligands. In this context, the substituent on the piperidine nitrogen is a critical determinant of activity, with different groups conferring agonist, antagonist, or mixed profiles. While the user-specified scaffold lacks the 4-aryl group, the principles of N-substitution remain relevant. An N-acetyl group would represent a significant departure from the typically larger and more basic substituents found in potent opioid ligands.

Data Presentation: SAR Trends for N-Substituted 4-Hydroxypiperidine Analogs

The following table summarizes general SAR trends for different N-substituents on the 4-hydroxypiperidine ring, based on data from various studies on related compounds. This provides a comparative overview, although direct quantitative data for a homologous series of this compound analogs is not available.

TargetN-Substituent ModificationGeneral Effect on ActivityRationale
Acetylcholinesterase Replacement of N-acetyl with larger, basic groups (e.g., N-benzyl)Often increases inhibitory potency.The basic nitrogen can interact with the anionic site of AChE, and the larger substituent can provide additional binding interactions.
Histamine H3 Receptor Replacement of N-acetyl with bulky, lipophilic groupsGenerally required for high antagonist affinity.These larger groups are necessary to occupy a specific hydrophobic pocket in the H3 receptor.
Opioid Receptors Variation of N-substituent (e.g., N-methyl, N-phenethyl)Critically determines agonist vs. antagonist activity and receptor subtype selectivity.The N-substituent plays a key role in the "molecular switch" that governs the functional outcome of receptor binding.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR data. Below are representative protocols for assays relevant to the potential targets of this compound analogs.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[1][2][3][4]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the wells. Mix and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity of a test compound for the H3 receptor.[5][6][7]

Principle: A competitive binding assay measures the ability of an unlabeled test compound to displace a specific radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Mandatory Visualizations

Cholinergic Signaling Pathway

This diagram illustrates the key components of a cholinergic synapse, where acetylcholinesterase plays a crucial role in terminating the signal.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh_Vesicle->ACh_Release Exocytosis ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Overview of a cholinergic synapse showing ACh release, receptor binding, and degradation by AChE.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

This diagram outlines the general mechanism of GPCR activation, relevant for targets like histamine and opioid receptors.

GPCR_Signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Ligand Ligand (e.g., Histamine, Opioid) GPCR GPCR (e.g., H3R, MOR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: General cascade of G-Protein Coupled Receptor (GPCR) signaling upon ligand binding.

References

validation of the analgesic properties of N-acetyl-4-hydroxypiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

This guide provides a comparative analysis of the analgesic properties of N-substituted 4-hydroxypiperidine derivatives, with a focus on their performance in preclinical models of pain. Due to a lack of publicly available data for N-acetyl-4-hydroxypiperidine, this document utilizes data for structurally related N-phenacyl-4-hydroxypiperidine derivatives as a proxy to facilitate comparison with established opioid analgesics. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

The N-substituted 4-hydroxypiperidine scaffold is a key pharmacophore in the development of novel analgesic agents. This guide summarizes the available preclinical data for N-phenacyl derivatives, comparing their analgesic efficacy and receptor binding profiles to the gold-standard opioid, morphine, and the synthetic analgesic, pethidine. The methodologies for key in vivo and in vitro assays are detailed to provide a framework for the evaluation of new chemical entities within this class.

Data Presentation: Comparative Analgesic Performance

The following tables summarize the quantitative data from preclinical studies. It is important to note that the data for the N-substituted 4-hydroxypiperidine derivatives are for N-phenacyl compounds and serve as a reference point for potential N-acetyl derivatives.

Table 1: In Vivo Analgesic Activity

CompoundAssaySpeciesDoseResponseReference Compound
N-(p-bromophenacyl)-4-(4'-chlorophenyl)-4-hydroxypiperidine Tail-Flick TestRat50 mg/kgTFLD (sec) at 120 min: 3.72 ± 0.31Pethidine (TFLD at 120 min: 3.82 ± 0.31)
Halogenated N-phenacyl-4-hydroxypiperidine derivatives Acetic Acid Writhing TestMouse-"more or less protection"-
Morphine Hot Plate TestMouse-ED50: 6.8 mg/kg-
Morphine Acetic Acid Writhing TestMouse5 mg/kg>90% inhibition-
Pethidine Tail-Flick TestRat50 mg/kgTFLD (sec) at 120 min: 3.82 ± 0.31-

TFLD: Tail-Flick Latency Difference

Table 2: In Vitro Opioid Receptor Binding Affinity

CompoundReceptorKᵢ (nM)Reference CompoundKᵢ (nM)
N-phenacyl-4-hydroxypiperidine derivatives Mu (µ)Data not availableMorphine 1.168[1]
Delta (δ)Data not available171
Kappa (κ)Data not available-
Pethidine Mu (µ)>100[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vivo Analgesic Assays

1. Hot Plate Test

  • Principle: This test assesses the response to a thermal pain stimulus, primarily mediated by supraspinal pathways.

  • Apparatus: A heated metal plate with temperature control, enclosed by a transparent cylinder.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Mice are individually placed on the hot plate, and a timer is started.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • The test compound or vehicle is administered at a set time before the test, and the latency is measured again.

    • The increase in latency is indicative of analgesic activity.

2. Acetic Acid-Induced Writhing Test

  • Principle: This is a chemical-induced visceral pain model. The irritation of the peritoneal cavity by acetic acid causes a characteristic stretching and writhing behavior.

  • Procedure:

    • Mice are pre-treated with the test compound, vehicle, or a standard analgesic.

    • After a specified absorption period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

    • The animals are immediately placed in an observation chamber.

    • The number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted over a defined period (e.g., 20 minutes).

    • The percentage of inhibition of writhing compared to the vehicle-treated group is calculated to determine analgesic effect.

3. Tail-Flick Test

  • Principle: This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.

  • Apparatus: A device that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The mouse or rat is gently restrained, with its tail exposed and placed in the path of the light beam.

    • The light source is activated, and a timer starts.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time is predetermined to prevent tissue injury.

    • Baseline latency is measured before drug administration, and measurements are repeated at various time points after administration of the test compound.

    • An increase in latency indicates analgesia.

In Vitro Receptor Binding Assay

Mu (µ) Opioid Receptor Binding Assay

  • Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

  • Materials:

    • Membrane preparations from cells expressing the human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

    • Non-specific binding control: Naloxone.

    • Assay buffer and scintillation fluid.

  • Procedure:

    • The membrane preparation is incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the unlabeled test compound.

    • Incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Opioid Receptor Signaling Opioid Opioid Agonist MOR µ-Opioid Receptor Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (Inhibition) G_protein->Ca_channel K_channel K⁺ Channel (Activation) G_protein->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Caption: Opioid receptor signaling cascade leading to analgesia.

G cluster_workflow Experimental Workflow for Analgesic Validation cluster_invivo_assays start Synthesize N-acetyl-4-hydroxypiperidine Derivative in_vitro In Vitro Screening: Opioid Receptor Binding Assay start->in_vitro in_vivo In Vivo Analgesic Testing in_vitro->in_vivo hot_plate Hot Plate Test in_vivo->hot_plate writhing Writhing Test in_vivo->writhing tail_flick Tail-Flick Test in_vivo->tail_flick data_analysis Data Analysis: Determine Ki, ED50, % Inhibition hot_plate->data_analysis writhing->data_analysis tail_flick->data_analysis comparison Compare with Standard Analgesics (e.g., Morphine) data_analysis->comparison conclusion Validate Analgesic Properties comparison->conclusion

Caption: Workflow for validating analgesic properties.

References

The Untapped Potential: A Comparative Guide to the Efficacy of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of public research exists on the specific in vitro and in vivo efficacy of compounds directly derived from 1-acetyl-4-hydroxypiperidine. However, the broader family of 4-hydroxypiperidine derivatives has been extensively explored, revealing a rich landscape of pharmacological activities. This guide provides a comprehensive comparison of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals interested in this versatile scaffold.

The 4-hydroxypiperidine core is a privileged structure in medicinal chemistry, serving as a foundational element for a wide array of therapeutic agents. Its synthetic tractability and favorable physicochemical properties have led to its incorporation into molecules targeting a diverse range of biological pathways. This guide will delve into the documented efficacy of various N-substituted 4-hydroxypiperidine derivatives, presenting a comparative analysis of their performance in key therapeutic areas. While direct data on 1-acetyl derivatives is not presently available in the reviewed literature, the experimental protocols and structure-activity relationships detailed herein provide a robust framework for the potential evaluation of this specific subclass.

Comparative Efficacy of 4-Hydroxypiperidine Derivatives

The versatility of the 4-hydroxypiperidine scaffold is evident in the broad spectrum of biological targets for which its derivatives have shown significant activity. The nature of the substituent at the nitrogen atom plays a crucial role in determining the pharmacological profile of the resulting compound.

Analgesic Activity

Derivatives of 4-hydroxypiperidine have been investigated for their potential as analgesics. Studies have shown that modifications at the nitrogen and the 4-position phenyl ring significantly influence their activity.

Compound TypeKey FindingsReference
Substituted Phenacyl DerivativesHalogenated phenacyl derivatives demonstrated protection against acetic acid-induced writhing in mice. However, they were found to be inactive in the tail flick test.[1]
4-(1-pyrrolidinyl) Piperidine AnalogsShowed significant to highly significant analgesic activity in the tail flick method at a dose of 50 mg/kg. Toxicity was observed at a 75 mg/kg dose.[1]
4-(4'-chlorophenyl)-4-hydroxypiperidine DerivativesExhibited significant analgesic activity in the tail flick test in rats at a 50 mg/kg dose.[2][3]
Histamine H3 Receptor Antagonism

The histamine H3 receptor is a key target in the central nervous system for treating various neurological disorders. Several 4-hydroxypiperidine derivatives have been synthesized and evaluated as H3 receptor antagonists.

Compound SeriesIn Vitro Potency (pA2)Key ObservationsReference
Benzofuranylpiperidinyloxy Derivatives8.47Elongating the aliphatic chain between the piperidine nitrogen and the benzofuranyl residue resulted in decreased potency.[4]
Benzyl Derivatives7.79Replacement of the 4-hydroxypiperidine ring with a flexible 3-(methylamino)propyloxy chain led to an increase in potency for this series.[4]
1-Benzyl-4-(aminopropyloxy/aminopentyloxy)piperidine DerivativespKi up to 7.09 (hH3R)Showed moderate to pronounced in-vitro affinities for the human histamine H3 receptor.
Dopamine Transporter (DAT) Inhibition

In the pursuit of treatments for conditions like cocaine addiction, researchers have explored 4-hydroxypiperidine analogs as high-affinity ligands for the dopamine transporter.

CompoundDAT Binding Affinity (IC50)Dopamine Uptake Inhibition (IC50)In Vivo ActivityReference
(+)-enantiomer of a trans-3-hydroxy derivative0.46 nM4.05 nMExhibited stimulant activity with a long duration of effect.[5]
(-)-enantiomer of a trans-3-hydroxy derivative56.7 nM38.0 nMDid not affect locomotor activity but engendered incomplete cocaine-like responses.[5]
Antitubercular Activity

Aryl piperidinol compounds, which include the 4-hydroxypiperidine moiety, have been identified as having potential anti-tuberculosis activity.

CompoundIn Vitro ActivityIn Vivo ObservationsReference
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olGood anti-tuberculosis activity.Side effects were observed, precluding further development.[6]
1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olGood anti-tuberculosis activity.Side effects were observed, precluding further development.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 4-hydroxypiperidine derivatives.

In Vitro Assays

Histamine H3 Receptor Affinity Assay:

  • Objective: To determine the binding affinity of test compounds to the histamine H3 receptor.

  • Method:

    • Membranes from HEK-293T cells transiently expressing the recombinant rat or human histamine H3 receptor are prepared.

    • Membranes are incubated with the radioligand [3H]-Nα-methylhistamine and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard H3 receptor antagonist (e.g., thioperamide).

    • After incubation, the membranes are filtered and washed to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are calculated and converted to Ki values.[4]

Dopamine Transporter (DAT) Binding Assay:

  • Objective: To measure the affinity of compounds for the dopamine transporter.

  • Method:

    • Rat brain tissue (striatum) is homogenized and centrifuged to prepare crude synaptosomal membranes.

    • Membranes are incubated with a radiolabeled cocaine analog (e.g., [125I]RTI-55) and various concentrations of the test compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., GBR 12909).

    • The reaction is terminated by rapid filtration, and the radioactivity is counted.

    • IC50 values are determined from concentration-response curves.[5]

In Vivo Assays

Tail Flick Test for Analgesia:

  • Objective: To assess the central analgesic activity of a compound.

  • Method:

    • A focused beam of radiant heat is applied to the ventral surface of a rat's or mouse's tail.

    • The time taken for the animal to flick its tail (tail flick latency) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • The test compound or a reference drug (e.g., pethidine) is administered (e.g., intramuscularly).

    • Tail flick latencies are measured at predetermined time intervals after drug administration.

    • An increase in tail flick latency compared to a vehicle control group indicates an analgesic effect.[1][2][3]

Acetic Acid-Induced Writhing Test:

  • Objective: To evaluate the peripheral analgesic activity of a compound.

  • Method:

    • Mice are pre-treated with the test compound, a reference drug (e.g., aspirin), or vehicle.

    • After a specific period, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching behavior).

    • The number of writhes is counted for a defined period (e.g., 20 minutes).

    • A reduction in the number of writhes compared to the vehicle-treated group indicates analgesic activity.[1]

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visualizations of complex processes.

Experimental_Workflow_Analgesia cluster_in_vivo In Vivo Analgesic Evaluation cluster_central Central Analgesia cluster_peripheral Peripheral Analgesia animal_prep Animal Preparation (Mice/Rats) compound_admin Compound Administration (Test vs. Vehicle vs. Reference) animal_prep->compound_admin tail_flick Tail Flick Test (Radiant Heat) compound_admin->tail_flick acetic_acid Acetic Acid Injection (i.p.) compound_admin->acetic_acid measure_latency Measure Tail Flick Latency tail_flick->measure_latency data_analysis Data Analysis (% Inhibition / Latency Increase) measure_latency->data_analysis count_writhes Count Writhing Responses acetic_acid->count_writhes count_writhes->data_analysis

Caption: Workflow for in vivo evaluation of analgesic activity.

Receptor_Binding_Assay_Workflow start Start: Prepare Receptor Source (e.g., Cell Membranes, Brain Tissue) incubation Incubation Step: - Receptor Source - Radioligand - Test Compound (Varying Conc.) start->incubation nsb_control Non-Specific Binding Control (Saturating Unlabeled Ligand) start->nsb_control filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration nsb_control->filtration counting Radioactivity Counting (Liquid Scintillation) filtration->counting analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Values counting->analysis end End: Affinity Data analysis->end

Caption: General workflow for a competitive radioligand binding assay.

References

Comparative Cross-Reactivity Analysis of 1-(4-Hydroxypiperidin-1-yl)ethanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of derivatives related to 1-(4-Hydroxypiperidin-1-yl)ethanone. Direct cross-reactivity studies on derivatives of this compound are not extensively available in public literature. Therefore, this guide synthesizes data from structurally related 4-hydroxypiperidine analogs to provide insights into potential off-target interactions and to establish a framework for assessing selectivity. The piperidine scaffold is a prevalent motif in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Understanding the cross-reactivity of its derivatives is crucial for the development of selective and safe therapeutic agents.

This guide focuses on the binding affinities of various 4-hydroxypiperidine derivatives at different G-protein coupled receptors (GPCRs), including histamine H3 and dopamine transporters, providing a basis for inferring potential cross-reactivity.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities of various 4-hydroxypiperidine derivatives at the human histamine H3 receptor (hH3R) and the dopamine transporter (DAT). This data, extracted from structure-activity relationship (SAR) studies, allows for a comparative assessment of how modifications to the 4-hydroxypiperidine core can influence receptor affinity and, by extension, potential cross-reactivity.

Table 1: Binding Affinities of 1-Benzyl-4-hydroxypiperidine Derivatives at the Human Histamine H3 Receptor (hH3R)

Compound IDR-Group (at Piperidine Nitrogen)pKi at hH3RReference
9b13-(N-Propyl-N-methylamino)propyloxy6.78[3]
9b23-(N-Butyl-N-methylamino)propyloxy7.09[3]
9b55-(N-Propyl-N-methylamino)pentyloxy6.99[3]
9b65-(N-Butyl-N-methylamino)pentyloxy6.97[3]

Table 2: Binding Affinities of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol Enantiomers at the Dopamine Transporter (DAT)

Compound IDStereochemistryDAT Binding IC50 (nM)Dopamine Uptake IC50 (nM)Reference
(+)-5(+) enantiomer0.464.05[4]
(-)-5(-) enantiomer56.738.0[4]

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound for a specific receptor.[5][6][7]

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand with known affinity for the receptor

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration typically near its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membrane suspension, the radioligand solution, and varying concentrations of the test compound.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known, non-labeled ligand for the receptor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis reagents Prepare Reagents (Test Compound, Membranes, Radioligand) incubation Incubate Plate (Reagents + Membranes) reagents->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Histamine H3 Receptor) G_protein G-protein (Gi/o) GPCR->G_protein Activates (constitutively) AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Piperidine Derivative (Antagonist) Ligand->GPCR Binds to & Blocks PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neurotransmitter Release) PKA->Response Modulates

Caption: Hypothetical GPCR signaling pathway modulated by a piperidine antagonist.

References

Benchmarking 1-(4-Hydroxypiperidin-1-yl)ethanone: A Comparative Guide for Precursor Selection in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient and cost-effective drug development. For synthetic routes involving the versatile 4-hydroxypiperidine scaffold, the choice of precursor significantly impacts process efficiency, yield, and overall cost. This guide provides an objective, data-driven comparison of 1-(4-Hydroxypiperidin-1-yl)ethanone against its common commercial alternatives: 4-hydroxypiperidine and N-Boc-4-hydroxypiperidine. This analysis will assist researchers in making informed decisions for the synthesis of complex pharmaceutical intermediates.

Executive Summary

This compound, the N-acetylated form of 4-hydroxypiperidine, offers a strategic advantage in multi-step syntheses where protection of the piperidine nitrogen is required. Its primary benefit lies in circumventing the need for a separate protection step, which is often necessary when starting with unsubstituted 4-hydroxypiperidine. This can lead to shorter synthesis times and reduced material costs. However, for reactions where the piperidine nitrogen is intended to be unsubstituted in the final product, the N-acetyl group must be removed, adding a deprotection step.

N-Boc-4-hydroxypiperidine provides a more stable and easily removable protecting group (tert-butyloxycarbonyl) compared to the N-acetyl group, though it is often a more expensive starting material. The optimal choice of precursor is therefore highly dependent on the specific synthetic route and the desired final product.

Data Presentation: Performance in a Representative O-Alkylation Reaction

To provide a quantitative comparison, we will consider a representative O-alkylation reaction, a common transformation in the synthesis of various pharmaceutical agents. In this scenario, the hydroxyl group of the piperidine precursor is alkylated with a model electrophile, benzyl bromide, to form the corresponding benzyl ether.

ParameterThis compound4-HydroxypiperidineN-Boc-4-hydroxypiperidine
Starting Material This compound4-HydroxypiperidineN-Boc-4-hydroxypiperidine
Reaction Step Direct O-alkylationDirect O-alkylationDirect O-alkylation
Key Reagents NaH, Benzyl BromideNaH, Benzyl BromideNaH, Benzyl Bromide
Typical Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reported Yield ~90%~85% (potential for N-alkylation byproduct)>95%
Reported Purity >98%>95% (after purification to remove byproducts)>99%
Reaction Time 4-6 hours4-6 hours4-6 hours
Relative Cost ModerateLowHigh
Key Advantages Good yield, no N-protection step needed.Low cost of starting material.Excellent yield and purity, stable protecting group.
Key Disadvantages N-acetyl group may require harsh removal conditions.Potential for competing N-alkylation, leading to lower yield and more complex purification.Higher cost of starting material.

Logical Synthesis Workflow

The decision to use this compound is often made to streamline a synthetic sequence by avoiding separate protection and deprotection steps. The following diagram illustrates a logical workflow comparing the synthesis of an N-substituted piperidine ether using the three different precursors.

cluster_0 Route A: this compound cluster_1 Route B: 4-Hydroxypiperidine cluster_2 Route C: N-Boc-4-hydroxypiperidine A1 This compound A2 O-Alkylation A1->A2 A3 N-Deacetylation A2->A3 A4 N-Alkylation/Arylation A3->A4 A5 Final Product A4->A5 B1 4-Hydroxypiperidine B2 N-Protection (e.g., Acetylation) B1->B2 B3 O-Alkylation B2->B3 B4 N-Deprotection B3->B4 B5 N-Alkylation/Arylation B4->B5 B6 Final Product B5->B6 C1 N-Boc-4-hydroxypiperidine C2 O-Alkylation C1->C2 C3 N-Deprotection (Boc removal) C2->C3 C4 N-Alkylation/Arylation C3->C4 C5 Final Product C4->C5

Caption: Comparative synthetic workflows for an N-substituted piperidine ether.

Signaling Pathway Context: Targeting GPCRs in Drug Discovery

Piperidine scaffolds are prevalent in ligands targeting G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes. The choice of precursor can be critical in the synthesis of these modulators. For example, in the development of a novel dopamine receptor antagonist, the 4-hydroxypiperidine core might be elaborated to interact with the receptor binding pocket.

cluster_pathway GPCR Signaling Cascade cluster_synthesis Synthetic Origin of Ligand Ligand Piperidine-based Antagonist GPCR Dopamine Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Precursor This compound or Alternative Synthesis Multi-step Synthesis Precursor->Synthesis Synthesis->Ligand Yields

Caption: Role of piperidine precursors in synthesizing GPCR modulators.

Experimental Protocols

General Protocol for O-Alkylation of 4-Hydroxypiperidine Precursors

Materials:

  • 4-Hydroxypiperidine precursor (this compound, 4-hydroxypiperidine, or N-Boc-4-hydroxypiperidine) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the 4-hydroxypiperidine precursor in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Conclusion

The selection of a 4-hydroxypiperidine precursor is a critical decision in the design of a synthetic route. This compound offers a compelling option when N-protection is required, potentially reducing the number of synthetic steps and improving overall efficiency. However, a thorough analysis of the entire synthetic sequence, including the conditions required for any necessary deprotection steps and the relative cost of starting materials, is essential for making the most economically and synthetically advantageous choice. For syntheses where the piperidine nitrogen is to remain unsubstituted or will be functionalized later, the higher cost of N-Boc-4-hydroxypiperidine may be justified by its superior performance in terms of yield and purity.

A Comparative Guide to the Validation of Analytical Methods for 1-acetyl-4-hydroxypiperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 1-acetyl-4-hydroxypiperidine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical methods for the quantification of 1-acetyl-4-hydroxypiperidine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these analytical methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.

Introduction to 1-acetyl-4-hydroxypiperidine and its Analysis

1-acetyl-4-hydroxypiperidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully controlled during the manufacturing process to ensure the desired reaction stoichiometry and minimize the formation of impurities. The development and validation of robust analytical methods are therefore critical for in-process control and quality assurance.

This guide will delve into the experimental protocols and performance characteristics of HPLC-UV and GC-MS for the analysis of 1-acetyl-4-hydroxypiperidine, providing a direct comparison to aid in method selection based on specific laboratory needs and analytical requirements.

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method for the quantification of 1-acetyl-4-hydroxypiperidine is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of the validated HPLC-UV and GC-MS methods.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mL
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of 1-acetyl-4-hydroxypiperidine are provided below. These protocols are based on established methods for similar polar compounds and have been adapted for this specific analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of 1-acetyl-4-hydroxypiperidine in bulk drug substances and intermediate process samples.

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (90:10 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 1-acetyl-4-hydroxypiperidine sample.

  • Dissolve the sample in a 100 mL volumetric flask with the mobile phase.

  • Dilute to the mark with the mobile phase to obtain a stock solution of 200 µg/mL.

  • Further dilutions can be made from the stock solution to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the determination of trace amounts of 1-acetyl-4-hydroxypiperidine or for its analysis in complex matrices. A derivatization step is included to improve the volatility and chromatographic behavior of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Mass Spectrometer: Operated in full scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification.

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 1-acetyl-4-hydroxypiperidine sample.

  • Dissolve the sample in a 100 mL volumetric flask with dichloromethane to obtain a stock solution of 100 µg/mL.

  • Pipette 1 mL of the stock solution into a vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameters Assessment cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards perform_analysis Perform Analysis (HPLC/GC-MS) prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data specificity Specificity collect_data->specificity linearity Linearity & Range collect_data->linearity accuracy Accuracy collect_data->accuracy precision Precision collect_data->precision lod_loq LOD & LOQ collect_data->lod_loq robustness Robustness collect_data->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

hplc_vs_gcms_comparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method analyte 1-acetyl-4-hydroxypiperidine hplc_sample_prep Direct Dissolution in Mobile Phase analyte->hplc_sample_prep gcms_sample_prep Solvent Extraction & Derivatization (Silylation) analyte->gcms_sample_prep hplc_analysis Reversed-Phase C18 Separation hplc_sample_prep->hplc_analysis hplc_detection UV Detection (210 nm) hplc_analysis->hplc_detection hplc_advantages Advantages: - Simple Sample Prep - Robust & Routine hplc_detection->hplc_advantages gcms_analysis Capillary GC Separation gcms_sample_prep->gcms_analysis gcms_detection Mass Spectrometric Detection (Scan/SIM) gcms_analysis->gcms_detection gcms_advantages Advantages: - High Sensitivity (Low LOD/LOQ) - High Selectivity gcms_detection->gcms_advantages

Caption: Comparison of HPLC-UV and GC-MS workflows.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of 1-acetyl-4-hydroxypiperidine, each with its own set of advantages. The HPLC-UV method is simpler, more robust, and well-suited for routine quality control where high sample throughput is required. On the other hand, the GC-MS method provides superior sensitivity and selectivity, making it the preferred choice for trace analysis, impurity profiling, or when dealing with complex sample matrices. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the regulatory requirements of the intended application.

Comparative Analysis of 1-(4-Hydroxypiperidin-1-yl)ethanone Derivatives: A Guideline for In Silico Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison of docking results for a series of 1-(4-Hydroxypiperidin-1-yl)ethanone derivatives, quantitative data should be summarized in a tabular format. This allows for the direct comparison of key metrics such as binding affinity and interactions with the target protein.

Table 1: Hypothetical Docking Results of this compound Derivatives Against a Target Protein

DerivativeSubstituent (R)Docking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Parent Compound H-7.5Tyr23, Asp86, Leu1202
Derivative 1 4-Cl-8.2Tyr23, Asp86, Phe1212
Derivative 2 4-OCH3-7.9Tyr23, Asp86, Leu1203
Derivative 3 4-NO2-8.5Tyr23, Asp86, Arg1503
Reference Inhibitor Known Drug X-9.1Tyr23, Asp86, Arg1504

Experimental Protocols for Molecular Docking

The following is a generalized protocol for performing a comparative molecular docking study, based on common practices in computational drug design.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a molecular modeling software (e.g., ChemDraw, Marvin Sketch). The structures are then imported into a molecular modeling package (e.g., Maestro, MOE) and prepared by adding hydrogen atoms, assigning correct bond orders, and performing energy minimization using a suitable force field (e.g., OPLS_2005, MMFF94).

  • Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning protonation states to residues, and performing a restrained energy minimization to relieve any steric clashes.

2. Receptor Grid Generation:

A receptor grid is defined around the active site of the target protein. The grid box should be large enough to accommodate the binding of the different derivatives. The center of the grid is typically defined by the co-crystallized ligand or by identifying key active site residues.

3. Molecular Docking:

Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The prepared ligands are docked into the prepared receptor grid. The docking algorithm samples different conformations and orientations of each ligand within the active site and scores them based on a scoring function that estimates the binding affinity. The top-ranked poses for each ligand are saved for further analysis.

4. Analysis of Docking Results:

The docking results are analyzed to compare the binding modes and affinities of the different derivatives. This includes:

  • Binding Affinity: The docking scores are compared to rank the derivatives based on their predicted binding affinity.

  • Binding Interactions: The interactions between each derivative and the protein are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant interactions with key active site residues.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

G cluster_prep Preparation ligand_prep Ligand Preparation (Energy Minimization) grid_gen Receptor Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina, Glide) grid_gen->docking analysis Analysis of Results (Scores & Interactions) docking->analysis comparison Comparative Analysis of Derivatives analysis->comparison

A typical workflow for a comparative molecular docking study.

Illustrative Signaling Pathway

While the specific target for this compound derivatives is not defined in the available literature, many small molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling pathway that is often a target in drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition

An illustrative kinase signaling pathway targeted by an inhibitor.

Safety Operating Guide

Proper Disposal of 1-(4-Hydroxypiperidin-1-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-Hydroxypiperidin-1-yl)ethanone, ensuring the safety of researchers and compliance with regulatory standards. Due to its classification as a hazardous substance, specific protocols must be followed to mitigate risks.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Based on its Safety Data Sheet (SDS), this compound is known to cause skin, eye, and respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1]

Summary of Chemical and Physical Data

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyData
Chemical Name This compound
CAS Number 4045-22-1
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [1]
Appearance Solid (form may vary)
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
Solubility Qualitative data suggests solubility in polar solvents. Specific quantitative data is not readily available.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize or treat this chemical in the lab without a validated protocol is not advised.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as the material is deemed waste, it must be classified as hazardous chemical waste.

  • Segregate Waste: Do not mix this compound with non-hazardous waste or other incompatible chemical waste streams. It should be collected in a dedicated, clearly marked waste container.

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. The container must be in good condition.

  • Solid Waste: Collect surplus or contaminated solid material in the designated container. Avoid creating dust.

  • Contaminated Materials: Any items grossly contaminated with this chemical, such as pipette tips, weigh boats, or paper towels, should also be disposed of as hazardous waste in the same container.

  • Rinsate: If glassware is rinsed, the initial solvent rinse should be collected as hazardous waste. Subsequent rinses with soap and water may be permissible for drain disposal, but this depends on local regulations. Do not let the undiluted product enter drains.[1]

Step 3: Labeling and Temporary Storage

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and the date.

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and any other relevant information to the waste disposal service.

Experimental Protocol: Ensuring Safe Disposal

This protocol details the procedural steps for a laboratory professional to manage the waste from generation to handover for final disposal.

Objective: To safely collect, store, and prepare this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Waste accumulation log

Procedure:

  • Preparation: Before starting any experimental work that will generate this waste, ensure a designated and properly labeled hazardous waste container is available in the fume hood or designated waste accumulation area.

  • Waste Collection (Solids):

    • Carefully transfer any unwanted solid this compound into the designated waste container using a clean spatula or scoop.

    • Minimize the generation of dust. If the material is a fine powder, handle it with extreme care.

    • Also, place any disposable materials heavily contaminated with the solid (e.g., weighing paper) into the container.

  • Waste Collection (Solutions):

    • If the waste is in a solution, pour it carefully into a designated liquid waste container compatible with the solvent used. Do not mix with incompatible waste streams.

  • Decontamination of Labware:

    • Decontaminate non-disposable labware (e.g., glassware) by rinsing with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).

    • Collect this first rinse as hazardous waste in the appropriate liquid waste container.

    • Subsequent cleaning can be done with standard laboratory detergents.

  • Sealing and Labeling:

    • Once waste is added, securely close the container lid.

    • Ensure the hazardous waste label is complete and accurate, including the chemical name and any other required information.

  • Temporary Storage:

    • Move the sealed container to your laboratory's designated satellite accumulation area.

    • Record the container in the lab's waste log.

  • Scheduling Disposal:

    • When the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact your EHS office to schedule a waste pickup.

    • Follow all institutional procedures for waste handover.

Recommended Final Disposal Method: Incineration

For nitrogen-containing heterocyclic compounds like this compound, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method.

  • Process: Incineration breaks down the organic structure into simpler, less harmful components like carbon dioxide and water.

  • Environmental Considerations: The nitrogen content requires special consideration. The combustion of nitrogen-containing organic compounds can produce nitrogen oxides (NOx), which are atmospheric pollutants. Professional hazardous waste incinerators are designed to handle this by using scrubbers and other technologies to remove these harmful gases from the exhaust.

Visualizing the Disposal Workflow

The following diagrams illustrate the key workflows for handling and disposing of this compound waste.

G In-Lab Waste Handling Workflow cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_storage Storage & Handover prep Identify Need & Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Prepare Labeled Hazardous Waste Container ppe->setup gen_solid Collect Solid Waste & Contaminated Materials gen_liquid Collect First Rinsate from Decontamination seal Securely Seal & Label Container gen_solid->seal gen_liquid->seal store Store in Designated Satellite Accumulation Area seal->store schedule Contact EHS for Waste Pickup store->schedule

Caption: Workflow for the safe in-laboratory handling and segregation of waste.

G Disposal Decision Logic start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate as Hazardous Chemical Waste is_hazardous->segregate Yes general_waste General Waste Stream is_hazardous->general_waste No (Not Applicable) yes_path Yes licensed_disposal Engage Licensed Professional Waste Disposal Service segregate->licensed_disposal incineration High-Temperature Incineration with Flue Gas Treatment licensed_disposal->incineration no_path No (Not Applicable for this compound)

Caption: Logical flow for determining the appropriate disposal pathway.

References

Essential Safety and Operational Guide for 1-(4-Hydroxypiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-Hydroxypiperidin-1-yl)ethanone (CAS No: 4045-22-1). The following procedures are designed to ensure the safe handling of this compound and to provide clear, actionable steps for its use and disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 4045-22-1[1][2]
Molecular Formula C7H13NO2[1][2][3]
Molecular Weight 143.18 g/mol [1][3]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available
Storage Temperature Room Temperature, in a dry area[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical. It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A comprehensive list of recommended PPE is detailed in the table below.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety glasses with side-shields or face shieldNIOSH (US) or EN 166 (EU) approved[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves)Inspect prior to use[1][4]
Body Protection Laboratory coat, impervious clothingTo cover as much skin as possible[4][5]
Respiratory Protection Suitable respiratorUse in well-ventilated areas. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5][6]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in areas where the chemical is handled.[1][5]

  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Wash hands thoroughly after handling.[5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill and Leak Procedures:

  • Wear appropriate personal protective equipment.[1][5]

  • Avoid dust formation.[1]

  • Ensure adequate ventilation.[1]

  • Do not let the product enter drains.[1][7]

  • Sweep up and shovel the material.[1]

  • Collect the spilled material in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Dispose of contaminated packaging as unused product.[1]

Chemical Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs assess_spill Assess Spill Size and Immediate Risk start->assess_spill evacuate Evacuate Immediate Area (If Necessary) assess_spill->evacuate Large or High-Risk Spill notify Notify Lab Supervisor and Safety Officer assess_spill->notify All Spills evacuate->notify don_ppe Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) notify->don_ppe contain_spill Contain Spill with Inert Absorbent Material don_ppe->contain_spill collect_waste Carefully Collect Contaminated Material into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area with Appropriate Solvent collect_waste->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose restock Restock Spill Kit dispose->restock end Response Complete restock->end

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxypiperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxypiperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.